molecular formula C7H11I B3194930 7-Iodohept-1-yne CAS No. 87462-66-6

7-Iodohept-1-yne

Cat. No.: B3194930
CAS No.: 87462-66-6
M. Wt: 222.07 g/mol
InChI Key: LKGBKWVJDUMCNZ-UHFFFAOYSA-N
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Description

7-Iodohept-1-yne is a useful research compound. Its molecular formula is C7H11I and its molecular weight is 222.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodohept-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGBKWVJDUMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534019
Record name 7-Iodohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-66-6
Record name 7-Iodohept-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 7-iodohept-1-yne. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous compounds, including its bromo and chloro derivatives, to present a robust predictive profile. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols are provided.

Chemical Structure and Properties

This compound is a bifunctional organic molecule featuring a terminal alkyne group and a primary alkyl iodide. This structure makes it a versatile building block in organic synthesis, allowing for selective reactions at either the triple bond or the carbon-iodine bond.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes and Comparative Data
Molecular Formula C₇H₁₁IBased on its structure. For comparison, 7-bromohept-1-yne is C₇H₁₁Br.[1]
Molecular Weight 222.07 g/mol For comparison, the molecular weight of 7-bromohept-1-yne is 175.07 g/mol .[1][2]
Physical State LiquidAssumed based on the liquid state of 7-bromohept-1-yne.[2]
Boiling Point > 200 °C (estimated)The boiling point of 1-iodoheptane is 204 °C.[3]
Density ~1.4 g/cm³ (estimated)The density of 1-iodoheptane is 1.370 g/cm³.
Solubility Soluble in organic solvents (e.g., acetone, chloroform, ether). Insoluble in water.General solubility for haloalkanes.

Spectroscopic Profile

The structural characterization of this compound relies on standard spectroscopic techniques. The following tables present the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, extrapolated from data for analogous compounds like 7-chlorohept-1-yne and 7-bromohept-1-yne.

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.20Triplet2HH-7 (-CH₂I)
~2.18Triplet of Triplets2HH-3 (-C≡C-CH₂-)
~1.94Triplet1HH-1 (≡C-H)
~1.85Quintet2HH-6 (-CH₂-CH₂I)
~1.55Quintet2HH-4
~1.40Quintet2HH-5

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~84C-2 (-C ≡C-)
~68C-1 (≡C -H)
~33C-5
~30C-6
~28C-4
~18C-3
~7C-7 (-CH₂I)

Table 4: Predicted IR Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3300≡C-H stretch (strong, sharp)
~2930, ~2860C-H stretch (medium)
~2120-C≡C- stretch (weak)
~1460-CH₂- bend (medium)
~500-600C-I stretch (medium)

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

This protocol describes the synthesis of this compound from its bromo analog, 7-bromohept-1-yne, a common and efficient method for preparing alkyl iodides.

Materials:

  • 7-Bromohept-1-yne

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 7-bromohept-1-yne in anhydrous acetone.

  • Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous sodium iodide to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Remove the precipitated sodium bromide by filtration.

  • Evaporate the acetone using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

The following are generalized protocols for acquiring NMR, IR, and Mass Spectrometry data for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire the proton spectrum on a 300 MHz or higher spectrometer.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (NaCl or KBr).

    • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry (MS):

    • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.

    • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

    • Analysis: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Start Starting Material: 7-Bromohept-1-yne Reaction Finkelstein Reaction (NaI, Acetone, Reflux) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product Pure Product: This compound Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis Confirmation Structure Confirmed Analysis->Confirmation

Caption: A logical workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of this compound for its application in research and development. While based on predictive data, the information presented offers a strong starting point for its synthesis and characterization.

References

7-Iodohept-1-yne CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodohept-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary alkyl iodide. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is pronounced in medicinal chemistry and materials science, where the orthogonal reactivity of the alkyne and iodide moieties can be exploited for sequential chemical modifications. This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of this compound, with a focus on its role as a molecular linker, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a valuable reagent for introducing a seven-carbon chain with two distinct reactive handles. The physical and chemical properties are summarized below.

PropertyValue
CAS Number 87462-66-6
Molecular Formula C₇H₁₁I
Molecular Weight 222.07 g/mol
IUPAC Name This compound
Canonical SMILES C#CCCCCCCI

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves a two-step process starting from a commercially available precursor, such as 6-heptyn-1-ol, or by functional group transformation from a more readily available haloalkane, like 7-bromohept-1-yne, via a Finkelstein reaction.

Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol details the conversion of 7-bromohept-1-yne to this compound. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the less soluble sodium bromide in acetone.

Materials:

  • 7-Bromohept-1-yne

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-bromohept-1-yne (1 equivalent) in anhydrous acetone.

  • Add sodium iodide (1.5 - 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Characterization

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques. The expected data is presented below, based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Proton Assignment δ (ppm)
≡C-H~1.9 - 2.1 (t)
-CH₂-C≡~2.1 - 2.3 (td)
-CH₂-CH₂-I~3.1 - 3.3 (t)
Internal -CH₂-~1.4 - 1.9 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as t (triplet), td (triplet of doublets), and m (multiplet).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3300≡C-H stretch (terminal alkyne)
~2930, ~2860C-H stretch (alkane)
~2120C≡C stretch (terminal alkyne)
~1220C-I stretch
Mass Spectrometry (MS)
m/zFragmentation
222[M]⁺ (Molecular ion)
95[M-I]⁺
127[I]⁺

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a highly valuable linker molecule in the synthesis of complex organic molecules, particularly in the field of drug discovery.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.

The workflow for synthesizing a PROTAC using this compound as a linker typically involves two key steps:

  • Sonogashira Coupling: The terminal alkyne of this compound can be coupled with an aryl or vinyl halide-functionalized E3 ligase ligand using a palladium-copper catalyst system.

  • Nucleophilic Substitution: The primary iodide of the resulting intermediate can then be displaced by a nucleophilic group on the target protein-binding ligand to form the final PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Nucleophilic Substitution A This compound C Coupled Intermediate A->C Pd/Cu catalyst, base B E3 Ligase Ligand (with Aryl Halide) B->C E Final PROTAC C->E Base D Target Protein Ligand (with Nucleophile) D->E

PROTAC Synthesis Workflow
Click Chemistry

The terminal alkyne of this compound can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific formation of a stable triazole linkage with an azide-functionalized molecule.

Synthetic Pathway of this compound

The following diagram illustrates a common synthetic route to this compound from 6-heptyn-1-ol.

Synthesis_Pathway A 6-Heptyn-1-ol B 7-Bromohept-1-yne A->B PPh₃, CBr₄ (Appel Reaction) C This compound B->C NaI, Acetone (Finkelstein Reaction)

Synthetic Pathway to this compound

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume hood. Alkyl iodides can be lachrymatory and are generally more reactive than their chloro and bromo analogs. Store in a cool, dry, and dark place.

Conclusion

This compound is a versatile and valuable bifunctional building block in organic synthesis. Its orthogonal reactivity allows for the strategic and efficient construction of complex molecules, making it a key tool for researchers in medicinal chemistry, drug discovery, and materials science. The protocols and data presented in this guide provide a foundation for the successful application of this compound in various synthetic endeavors.

Spectroscopic Profile of 7-Iodohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 7-iodohept-1-yne. These predictions are derived from the known spectral characteristics of similar iodoalkanes and terminal alkynes, offering a reliable reference for researchers.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.20Triplet (t)2HI-CH₂-
~2.20Triplet of triplets (tt)2H-CH₂-C≡CH
~1.95Quintet (p)2HI-CH₂-CH₂-
~1.55Multiplet (m)4H-CH₂-CH₂-CH₂-
~1.98Triplet (t)1H≡C-H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Assignment
~84.0-C≡CH
~68.5-C≡CH
~33.0I-CH₂-
~30.0I-CH₂-CH₂-
~27.5-CH₂-CH₂-C≡
~18.0-CH₂-C≡
~7.0I-CH₂-

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch
~2940, ~2860Medium-StrongC-H (sp³) stretch
~2120Weak-MediumC≡C stretch
~1465Medium-CH₂- bend
~630Medium-StrongC-I stretch
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
222Moderate[M]⁺ (Molecular Ion)
95High[M-I]⁺
41High[C₃H₅]⁺

Experimental Protocols

Accurate spectroscopic characterization relies on standardized experimental procedures. The following are detailed methodologies for obtaining high-quality NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Employ a standard pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use the same instrument and sample.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR to obtain a clear spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a single drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum should be background-subtracted.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Unknown Compound (e.g., this compound) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (e.g., C≡C, C-I) IR->IR_Data NMR_Data Molecular Skeleton (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for 7-iodohept-1-yne. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from its close structural analog, 7-bromohept-1-yne, and established principles of NMR spectroscopy to predict the chemical shifts. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the terminal alkyne and the iodine atom at opposite ends of the heptyl chain results in a well-resolved spectrum. The predicted chemical shifts are summarized in Table 1. These predictions are based on the known spectrum of 7-bromohept-1-yne, with adjustments made for the change in the halogen substituent from bromine to iodine. The primary influence of this change is a downfield shift of the protons on the carbon adjacent to the halogen (H-7).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1 (≡C-H)~1.95Triplet (t)~2.6
H-3 (-CH₂-C≡)~2.18Triplet of Triplets (tt)J ≈ 7.0, 2.6
H-7 (-CH₂-I)~3.19Triplet (t)~7.0
H-4, H-5, H-6 (-CH₂-)~1.40 - 1.85Multiplet (m)-

Note: Predicted values are based on data for 7-bromohept-1-yne and known substituent effects. Actual experimental values may vary slightly.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • A standard high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) equipped with a proton probe.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Reference the chemical shift scale to the TMS signal at 0.00 ppm.

  • Analyze the multiplicities and coupling constants of the signals to confirm the proton assignments.

Visualization of Proton Environments and Chemical Shifts

The following diagram illustrates the molecular structure of this compound and the correlation between the different proton environments and their predicted ¹H NMR chemical shift regions.

Caption: Molecular structure of this compound and its predicted ¹H NMR chemical shifts.

Interpreting the Mass Spectrum of 7-Iodohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrum of 7-iodohept-1-yne, a molecule of interest in synthetic chemistry and drug development. Understanding its fragmentation pattern is crucial for its identification and characterization in complex mixtures. This document outlines the predicted fragmentation pathways, presents the expected quantitative data in a structured format, and provides a detailed experimental protocol for its analysis via mass spectrometry.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is predicted to be a composite of the characteristic fragmentation patterns of its two key functional groups: a terminal alkyne and a primary iodoalkane. The fragmentation is initiated by the ionization of the molecule in the mass spectrometer, typically through electron impact (EI), which forms a molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, charged fragments that are detected by the instrument.

The primary fragmentation pathways are expected to be:

  • Alpha-cleavage of the alkyne: Terminal alkynes often exhibit cleavage of the bond between the α and β carbons relative to the triple bond, leading to the formation of a resonance-stabilized propargyl cation or its substituted analogues.[1]

  • Loss of the terminal hydrogen: A characteristic fragmentation for terminal alkynes is the loss of the acidic acetylenic hydrogen atom, resulting in a prominent [M-1]⁺ peak.[1][2]

  • Cleavage of the carbon-iodine bond: The C-I bond is relatively weak, making the loss of an iodine radical a highly favorable fragmentation pathway for iodoalkanes.[3] This will result in a significant [M-127]⁺ peak.

Based on these principles, the following table summarizes the expected major fragments, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism.

m/z Proposed Fragment Ion Proposed Structure Fragmentation Pathway
222[C₇H₁₁I]⁺˙[HC≡C(CH₂)₅I]⁺˙Molecular Ion (M⁺˙)
221[C₇H₁₀I]⁺[C≡C(CH₂)₅I]⁺Loss of a hydrogen radical from the terminal alkyne (M-1)
95[C₇H₁₁]⁺[HC≡C(CH₂)₅]⁺Loss of an iodine radical
93[C₇H₉]⁺Loss of HI
67[C₅H₇]⁺[HC≡C(CH₂)₂CH₂]⁺Cleavage of the C₅-C₆ bond
55[C₄H₇]⁺[HC≡CCH₂CH₂]⁺Cleavage of the C₄-C₅ bond
41[C₃H₅]⁺[HC≡CCH₂]⁺Propargyl cation, from cleavage of the C₃-C₄ bond
39[C₃H₃]⁺Resonance-stabilized propargyl cation[1]

Logical Fragmentation Pathway

The following diagram illustrates the logical relationships between the parent molecule and its major fragments.

Fragmentation_Pathway M This compound (m/z = 222) M_minus_H [M-H]+ (m/z = 221) M->M_minus_H - H• M_minus_I [M-I]+ (m/z = 95) M->M_minus_I - I• M_minus_HI [M-HI]+ (m/z = 93) M->M_minus_HI - HI C5H7 [C5H7]+ (m/z = 67) M_minus_I->C5H7 - C2H4 C4H7 [C4H7]+ (m/z = 55) M_minus_I->C4H7 - C3H6 C3H5 [C3H5]+ (m/z = 41) M_minus_I->C3H5 - C4H8 C3H3 [C3H3]+ (m/z = 39) C3H5->C3H3 - H2

Predicted fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section provides a detailed methodology for acquiring the mass spectrum of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane or methanol. A typical concentration is approximately 1 mg/mL.

  • Ensure the sample is fully dissolved and the solution is clear before introduction into the instrument.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as a time-of-flight (TOF) or magnetic sector instrument, is recommended for accurate mass measurements.

  • The instrument should be equipped with an electron ionization (EI) source.

3. Data Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

  • Mass Range: Scan from m/z 35 to 250 to ensure detection of all relevant fragments and the molecular ion.

  • Sample Introduction: The sample can be introduced via a gas chromatograph (GC-MS) for separation from impurities or through a direct insertion probe.

4. Data Analysis:

  • The acquired mass spectrum should be analyzed to identify the molecular ion peak and the major fragment peaks.

  • The relative abundances of the peaks should be determined, with the most intense peak (base peak) assigned a relative abundance of 100%.

  • The fragmentation pattern should be compared with the predicted data and known fragmentation rules for alkynes and alkyl halides to confirm the structure of the analyte.

By following this guide, researchers can effectively interpret the mass spectrum of this compound, enabling its unambiguous identification and characterization in various scientific applications.

References

Stability and Storage of Iodoalkynes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoalkynes are valuable synthetic intermediates, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, the presence of the carbon-iodine bond, while imparting high reactivity, also raises concerns about their stability. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for iodoalkynes, drawing from available literature and established analytical protocols.

General Stability and Recommended Storage

Iodoalkynes are generally considered to be moderately stable compounds. Qualitative observations from various synthetic chemistry reports suggest that many iodoalkynes can be stored for extended periods without significant degradation under appropriate conditions.

Key Storage Recommendations:

  • Temperature: Refrigeration at 4°C is the most commonly cited storage condition for ensuring the long-term stability of iodoalkynes.[1]

  • Light: Protection from light is crucial, as the carbon-iodine bond can be susceptible to photolytic cleavage. Storage in amber vials or in the dark is highly recommended.

  • Atmosphere: While not always explicitly stated, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent potential oxidative degradation, especially for sensitive substrates.

Thermal Stability

The thermal stability of a compound is a critical parameter, indicating its decomposition temperature. While specific, comprehensive studies on a wide range of iodoalkynes are limited in the public domain, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods for determining these properties.

Quantitative Thermal Stability Data

Currently, there is a lack of publicly available, quantitative TGA/DSC data specifically for a broad range of iodoalkynes. However, studies on other hypervalent iodine compounds provide some insight into the thermal behavior of molecules containing iodine bonds. For instance, N-heterocycle-stabilized iodanes exhibit peak decomposition temperatures ranging from 120°C to 270°C. While these are not iodoalkynes, they suggest that the iodine bond's stability can vary significantly based on the molecular structure.

Compound ClassThermal Analysis TechniqueKey Findings
N-heterocycle-stabilized iodanesTGA/DSCPeak decomposition temperatures (Tpeak) observed between 120 and 270 °C.

Further research is required to establish a comprehensive database of thermal decomposition temperatures for various classes of iodoalkynes.

Experimental Protocol: Thermal Stability Analysis (TGA/DSC)

To assess the thermal stability of a novel iodoalkyne, the following experimental protocol using TGA and DSC is recommended.

Objective: To determine the onset of decomposition and thermal behavior of an iodoalkyne.

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is ideal, as it provides both mass loss and heat flow information from a single sample.

Methodology:

  • Sample Preparation: A small amount of the iodoalkyne sample (typically 2-5 mg) is accurately weighed into an inert pan (e.g., aluminum or ceramic).

  • Instrument Setup:

    • The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • A temperature program is set, typically involving a linear ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25°C to 600°C) at a controlled heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample's weight and the differential heat flow as a function of temperature.

  • Data Analysis:

    • TGA Curve: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of weight loss is considered the decomposition temperature.

    • DSC Curve: The DSC curve plots the heat flow versus temperature. Endothermic peaks may indicate melting, while exothermic peaks often correspond to decomposition.

Workflow for Thermal Stability Analysis:

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Iodoalkyne place Place in TGA/DSC Pan weigh->place setup Set Temperature Program (e.g., 25-600°C at 10°C/min) and Inert Atmosphere place->setup run Run TGA/DSC Analysis setup->run tga_curve Analyze TGA Curve: Determine Onset of Weight Loss run->tga_curve dsc_curve Analyze DSC Curve: Identify Endothermic/Exothermic Peaks run->dsc_curve

Workflow for TGA/DSC analysis of iodoalkyne thermal stability.

Photostability

The carbon-iodine bond is known to be susceptible to homolytic cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of radical species and subsequent degradation of the iodoalkyne.

Quantitative Photostability Data
ParameterDescriptionRelevance to Iodoalkynes
Photodegradation Quantum Yield (Φ) Moles of compound degraded per mole of photons absorbed.A higher Φ indicates greater susceptibility to photodegradation.

Given the potential for photolytic decomposition, it is crucial to handle and store iodoalkynes with protection from light.

Experimental Protocol: Photostability Testing (ICH Q1B)

For drug development professionals, the International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing. This protocol can be adapted for assessing the photostability of iodoalkynes.

Objective: To evaluate the intrinsic photostability of an iodoalkyne under standardized light conditions.

Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B Option I or Option II.

  • Option I: A single light source that provides a spectral distribution similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp).

  • Option II: A combination of a cool white fluorescent lamp and a near-UV lamp.

Methodology:

  • Sample Preparation:

    • A sample of the iodoalkyne is placed in a chemically inert, transparent container.

    • A "dark control" sample is prepared by wrapping an identical container in aluminum foil to shield it from light. This control is used to assess thermal degradation in the absence of light.

  • Exposure Conditions:

    • The samples (both exposed and dark control) are placed in the photostability chamber.

    • The samples are exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Sample Analysis:

    • After the exposure period, the exposed and dark control samples are analyzed using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The results are compared to determine the extent of photodegradation. Any new peaks in the chromatogram of the exposed sample represent potential photodegradation products.

Logical Flow for ICH Q1B Photostability Testing:

ICH_Q1B_Workflow start Start Photostability Study prep Prepare Samples: - Exposed Sample (transparent container) - Dark Control (foil-wrapped) start->prep expose Expose Samples in Photostability Chamber (ICH Q1B Conditions) prep->expose analyze Analyze Samples via Stability-Indicating Method (e.g., HPLC) expose->analyze compare Compare Results: Exposed vs. Dark Control analyze->compare decision Significant Photodegradation? compare->decision stable Iodoalkyne is Photostable under Test Conditions decision->stable No unstable Iodoalkyne is Photolabile. Identify Degradants. Implement Light Protection. decision->unstable Yes

Decision-making workflow for iodoalkyne photostability testing.

Degradation Pathways and Products

The primary degradation pathway for iodoalkynes is believed to be the cleavage of the C-I bond. This can be initiated by heat or light.

Reductive Dehalogenation

One of the most plausible degradation reactions is reductive dehalogenation, where the iodine atom is replaced by a hydrogen atom, yielding the corresponding terminal alkyne. This process can be facilitated by trace impurities, metals, or radical initiators.

Proposed Reductive Dehalogenation Pathway:

Reductive_Dehalogenation Iodoalkyne R-C≡C-I Alkyne_Radical R-C≡C• Iodoalkyne->Alkyne_Radical C-I Bond Cleavage Iodine_Radical I• Radical_Initiator Initiator (e.g., light, heat) Terminal_Alkyne R-C≡C-H Alkyne_Radical->Terminal_Alkyne Hydrogen Abstraction Iodide_Product I-Product Iodine_Radical->Iodide_Product Hydrogen_Source H-Source

Simplified pathway for the reductive dehalogenation of iodoalkynes.
Identification of Degradation Products

Identifying the byproducts of iodoalkyne degradation is crucial for understanding the decomposition mechanism and ensuring the purity of starting materials in a synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Analytical Workflow for Degradation Product Identification:

  • Stress Testing: Subject the iodoalkyne to forced degradation conditions (e.g., elevated temperature or intense light exposure).

  • Chromatographic Separation: Use a stability-indicating HPLC or GC method to separate the parent iodoalkyne from its degradation products.

  • Spectroscopic Identification:

    • Mass Spectrometry (MS): Couple the chromatograph to a mass spectrometer (LC-MS or GC-MS) to determine the molecular weights of the degradation products.

    • Nuclear Magnetic Resonance (NMR): If a degradation product can be isolated in sufficient quantity, NMR spectroscopy (¹H and ¹³C) can provide detailed structural information.

Influence of Substituents on Stability

The stability of the C-I bond in iodoalkynes can be influenced by the electronic and steric nature of the substituent 'R' on the alkyne.

  • Electronic Effects: Electron-withdrawing groups can potentially stabilize the C-I bond by reducing the electron density on the alkyne. Conversely, electron-donating groups might destabilize it.

  • Steric Effects: Bulky substituents near the iodoalkyne moiety may provide steric hindrance, potentially shielding the C-I bond from external reagents or light, which could enhance stability.

A computational study on the reaction of azides with iodoalkynes suggests that electron-withdrawing groups on the iodoalkyne can influence its reactivity, which may also correlate with its stability. However, more experimental data is needed to establish a definitive relationship between substituent effects and the storage stability of iodoalkynes.

Safe Handling and Incompatibilities

Given their potential for decomposition, it is important to handle iodoalkynes with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn.

  • Ventilation: Handle iodoalkynes in a well-ventilated fume hood.

  • Incompatibilities: Avoid contact with strong reducing agents, as this could promote rapid dehalogenation. While comprehensive compatibility data is not available, it is prudent to avoid mixing iodoalkynes with highly reactive reagents during storage.

Conclusion

Iodoalkynes are valuable synthetic building blocks that exhibit moderate stability. For optimal shelf-life, they should be stored at refrigerated temperatures (4°C), protected from light, and ideally under an inert atmosphere. The primary degradation pathway is likely cleavage of the carbon-iodine bond, which can be initiated by heat or light. Standard thermal analysis (TGA/DSC) and photostability testing (ICH Q1B) protocols can be employed to quantitatively assess the stability of novel iodoalkynes. Further research is needed to build a comprehensive database of the thermal and photostability of a wide range of iodoalkynes and to fully elucidate their degradation products and pathways. By following the storage and handling recommendations outlined in this guide, researchers can ensure the integrity of their iodoalkyne reagents for successful application in synthesis and drug development.

References

A Technical Guide to the Solubility of 7-Iodohept-1-yne in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Iodohept-1-yne. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on physicochemical principles, qualitative data from analogous compounds, and detailed experimental protocols for determining solubility.

Physicochemical Properties and Predicted Solubility

This compound is a long-chain haloalkyne. Its structure, featuring a seven-carbon chain, a terminal alkyne group, and an iodine atom, dictates its solubility behavior. The long alkyl chain is nonpolar, while the terminal alkyne and the iodo- group introduce some polarity. However, the overall character of the molecule is predominantly nonpolar.

Based on the principle of "like dissolves like," this compound is expected to be readily soluble in a range of nonpolar and moderately polar organic solvents. Its parent compound, hept-1-yne, is known to be soluble in organic solvents but insoluble in water[1]. The addition of an iodine atom increases the molecular weight and polarizability, which may slightly alter its solubility profile, but the general trend of good solubility in organic solvents is expected to hold.

Predicted Solubility Profile:

  • High Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, as well as in chlorinated solvents like dichloromethane and chloroform.

  • Good to Moderate Solubility: Expected in moderately polar aprotic solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate.

  • Low to Negligible Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol. The nonpolar carbon chain is the primary contributor to its low aqueous solubility.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like this compound. The choice of method depends on the required accuracy and the amount of substance available.

Qualitative Solubility Assessment

This method provides a quick and simple way to assess solubility in various solvents.

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

  • Observe whether the compound dissolves completely.

  • If the compound dissolves, it is considered "soluble." If it does not dissolve, it is "insoluble." If it partially dissolves, it is "sparingly soluble."[2]

Gravimetric Method for Quantitative Solubility Determination

This method provides a quantitative measure of solubility.

Apparatus and Materials:

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish

  • Oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature until equilibrium is reached (this can take several hours to days).[3]

  • Carefully withdraw a known volume of the supernatant liquid using a syringe and filter it to remove any undissolved solid.

  • Transfer the clear, saturated solution to a pre-weighed evaporating dish.

  • Evaporate the solvent in an oven at a temperature below the boiling point of this compound until a constant weight of the residue is obtained.[4]

  • The weight of the residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

G A Start: Select Solvents B Prepare Supersaturated Solution (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Separate Phases (Centrifugation/Filtration) C->D E Analyze Saturated Solution (e.g., Gravimetric, Spectroscopic) D->E F Calculate Solubility E->F G End: Report Data F->G

Caption: Workflow for Quantitative Solubility Determination.

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules.

G cluster_0 Nonpolar Solute: this compound cluster_1 Solvents A Long Alkyl Chain B Nonpolar (e.g., Hexane) A->B High Solubility (Similar Intermolecular Forces) C Polar (e.g., Water) A->C Low Solubility (Dissimilar Intermolecular Forces)

Caption: "Like Dissolves Like" Principle for this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure strongly suggests good solubility in nonpolar and moderately polar organic solvents and poor solubility in polar solvents like water. For drug development and research applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The principles and workflows presented herein serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

7-Iodohept-1-yne: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodohept-1-yne is a highly versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a terminal alkyne at one end of a seven-carbon chain and a primary iodide at the other, allows for a range of orthogonal chemical transformations. This guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in cross-coupling reactions, the synthesis of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs), and the construction of heterocyclic systems. Detailed experimental protocols, quantitative data extrapolated from its halo-analogs, and workflow diagrams are presented to facilitate its practical application in research and development.

Introduction

The strategic incorporation of bifunctional building blocks is a cornerstone of efficient and modular organic synthesis. Molecules possessing two distinct reactive sites that can be addressed under different reaction conditions enable convergent synthetic strategies, rapid assembly of complex scaffolds, and the generation of molecular diversity. This compound, with its terminal alkyne and primary alkyl iodide, is an exemplary reagent in this class. The terminal alkyne is a versatile handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). Concurrently, the alkyl iodide provides a reactive site for nucleophilic substitution and the formation of organometallic reagents. The carbon-iodine bond is the most reactive among the corresponding halogens, making this compound a highly reactive substrate, often allowing for milder reaction conditions compared to its chloro and bromo analogs.

This technical guide will detail the primary applications of this compound, providing researchers with the necessary information to effectively utilize this reagent in their synthetic endeavors.

Key Applications and Synthetic Methodologies

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] The terminal alkyne of this compound readily participates in this transformation, allowing for the facile introduction of the heptynyl chain onto a wide variety of aromatic and vinylic systems. This reaction is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[2]

General Reaction Scheme:

Due to the higher reactivity of the C-I bond, Sonogashira couplings involving this compound can often be performed under milder conditions than those required for 7-bromo or 7-chlorohept-1-yne.

Table 1: Representative Conditions for Sonogashira Coupling of Halohept-1-ynes with Aryl Halides

Halohept-1-yneAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
7-Chlorohept-1-yneAryl IodidePd(PPh₃)₂Cl₂ / CuITEATHF/DMF50-8012-2470-90
7-Bromohept-1-yneAryl IodidePd(PPh₃)₂Cl₂ / CuITEATHF40-604-1285-95
This compound (expected) Aryl Iodide/Bromide Pd(PPh₃)₂Cl₂ / CuI TEA THF RT-50 2-8 >90
7-Chlorohept-1-yneAryl BromidePd(OAc)₂ / PPh₃Cs₂CO₃Toluene80-10018-3660-80
7-Bromohept-1-yneAryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane80-11012-2475-90
This compound (expected) Aryl Bromide Pd(OAc)₂ / PPh₃ K₂CO₃/Cs₂CO₃ Toluene/DMF 60-90 6-16 >85

Data for chloro and bromo analogs are compiled from representative literature procedures.[2] Yields for this compound are projected based on the increased reactivity of the alkyl iodide.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently to 40-50 °C, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling reagents Combine Aryl Halide, Pd Catalyst, and CuI in Schlenk Flask solvent_base Add Anhydrous, Degassed Solvent and Base reagents->solvent_base alkyne Add this compound solvent_base->alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Workup (EtOAc, NH4Cl, Brine) reaction->workup purification Column Chromatography workup->purification product Purified Coupled Product purification->product PROTAC_Synthesis PROTAC Synthesis Strategy iodoheptyne This compound substitution Nucleophilic Substitution (SN2) iodoheptyne->substitution e3_ligand E3 Ligase Ligand (with Nucleophile, e.g., -NH₂) e3_ligand->substitution intermediate Alkyne-Functionalized E3 Ligase Ligand substitution->intermediate click_reaction CuAAC 'Click' Chemistry intermediate->click_reaction target_ligand Target Protein Ligand (with Azide, -N₃) target_ligand->click_reaction protac Final PROTAC Molecule click_reaction->protac Cyclization_Pathway Potential Cyclization Pathway start This compound azide_formation 1. Nucleophilic Substitution (e.g., NaN₃) start->azide_formation azido_alkyne 7-Azidohept-1-yne azide_formation->azido_alkyne intramolecular_cycloaddition 2. Intramolecular Cycloaddition (e.g., thermal or Cu(I) catalyzed) azido_alkyne->intramolecular_cycloaddition product Bicyclic Triazole intramolecular_cycloaddition->product

References

Methodological & Application

Application Note and Experimental Protocol for Sonogashira Coupling with 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling reaction of 7-iodohept-1-yne with an aryl halide. The Sonogashira coupling is a robust and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is widely employed in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][3]

In this protocol, this compound serves as the terminal alkyne component. The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. An amine base is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct formed during the reaction. Given that the reactivity of halides in Sonogashira coupling is highest for iodine, the reaction with this compound is expected to proceed efficiently.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. A transmetalation step between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)-C≡CR(L2) pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene, as a representative coupling partner)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Anhydrous solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with manifold

  • Syringes and needles

  • Condenser (if heating is required)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Flash column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if it is sluggish.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

    • Wash the filtrate with a saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate), to obtain the pure coupled product.

Workflow start Start setup Reaction Setup: - Add Aryl Halide, Pd Catalyst, CuI - Purge with Inert Gas start->setup reagents Add Anhydrous Solvent and Base setup->reagents alkyne Add this compound reagents->alkyne reaction Stir at Room Temperature (or gentle heating) alkyne->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Filter through Celite - Wash with NH4Cl and Brine - Dry and Concentrate monitor->workup Reaction Complete purify Purification: Flash Column Chromatography workup->purify product Pure Coupled Product purify->product

Caption: A schematic overview of the experimental workflow for the Sonogashira coupling reaction.

Data Presentation

The following table summarizes typical reaction components and conditions for the Sonogashira coupling of this compound. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Parameter Condition Notes
Aryl Halide 1.0 equivAryl iodides are generally more reactive than bromides or chlorides.
This compound 1.2 - 1.5 equivA slight excess of the alkyne is typically used.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)Other Pd(0) or Pd(II) sources can also be used.
Copper Co-catalyst CuI (2-10 mol%)Copper(I) iodide is a common and effective co-catalyst.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equiv)The base acts as a solvent and neutralizes the HX byproduct.
Solvent THF, DMF, or an amine baseAnhydrous and degassed solvents are recommended.
Temperature Room Temperature to 60 °CThe reaction is often run at room temperature.
Reaction Time 2 - 24 hoursMonitor by TLC for completion.
Typical Yield 70 - 95%Yields can vary based on the specific substrates and conditions.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere.

    • The palladium catalyst may be inactive. Use a fresh source of catalyst.

    • Increase the reaction temperature.

  • Formation of Homocoupled Alkyne (Glaser Coupling):

    • This is a common side reaction, often promoted by the copper catalyst.

    • Consider using a copper-free Sonogashira protocol if homocoupling is a significant issue.

  • Decomposition of Catalyst (Formation of Palladium Black):

    • This can occur at higher temperatures.

    • Ensure a proper ligand-to-metal ratio to stabilize the palladium catalyst.

By following this detailed protocol, researchers can effectively perform the Sonogashira coupling of this compound to synthesize a variety of valuable compounds for further research and development.

References

Application Notes and Protocols: The Strategic Use of 7-Iodohept-1-yne in the Synthesis of the Marine Natural Product (-)-Laulimalide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Iodohept-1-yne is a versatile bifunctional building block in organic synthesis, featuring a terminal alkyne for coupling reactions and an alkyl iodide for nucleophilic substitution or further cross-coupling. This unique combination makes it a valuable reagent in the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of the C17-C28 fragment of (-)-laulimalide, a potent microtubule-stabilizing agent isolated from marine sponges. The synthesis of this fragment showcases the strategic application of this compound in a key carbon-carbon bond-forming reaction, highlighting its utility for researchers in natural product synthesis and drug discovery.

Core Application: Synthesis of the C17-C28 Fragment of (-)-Laulimalide

The total synthesis of (-)-laulimalide is a significant challenge in organic chemistry, and various strategies have been developed to construct its complex macrocyclic structure. A common approach involves the convergent assembly of smaller, stereochemically-defined fragments. One such key intermediate is the C17-C28 side chain, which is typically attached to the dihydropyran core of the molecule. The synthesis of this side chain often utilizes a seven-carbon building block with a terminal alkyne, for which this compound serves as a direct precursor.

The key transformation involving a derivative of this compound is the nucleophilic addition of a heptynyl anion to an electrophilic partner, such as a Weinreb amide, to form a new carbon-carbon bond and set the stage for subsequent stereoselective transformations.

Experimental Protocols

The following protocols are based on the synthetic route to the C17-C28 fragment of (-)-laulimalide, where a heptynyl group is introduced.

Protocol 1: Generation of the Heptynyl Anion and Coupling with a Weinreb Amide

This protocol describes the generation of a lithium acetylide from a terminal alkyne derived from this compound and its subsequent reaction with a Weinreb amide to form a ynone intermediate. This ynone is a crucial precursor to the C17-C28 fragment of laulimalide.[1]

Materials:

  • Terminal alkyne (e.g., a protected 7-hydroxyhept-1-yne, which can be prepared from this compound)

  • n-Butyllithium (n-BuLi) in hexanes

  • Weinreb amide (e.g., a derivative containing the dihydropyran core of laulimalide)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Lithium Acetylide:

    • To a solution of the terminal alkyne (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Coupling Reaction:

    • In a separate flask, dissolve the Weinreb amide (1.2 equivalents) in anhydrous THF at -78 °C.

    • Slowly add the pre-formed lithium acetylide solution to the Weinreb amide solution via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ynone.

Quantitative Data:

The following table summarizes typical yields for the coupling of a heptynyl lithium species with a Weinreb amide in the synthesis of a laulimalide fragment.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
Heptynyl DerivativeWeinreb Amiden-BuLiTHF-781~85

Signaling Pathways and Experimental Workflows

The synthesis of the C17-C28 fragment of (-)-laulimalide involves a logical sequence of reactions designed to build the carbon skeleton and control stereochemistry. The following diagrams illustrate the key strategic bond formation and the overall workflow.

G Strategic Bond Formation in the C17-C28 Fragment Synthesis A This compound Derivative B Heptynyl Anion A->B Deprotonation D Ynone Intermediate (C17-C28 Backbone) B->D Nucleophilic Addition C Dihydropyran Core (Weinreb Amide) C->D Electrophile

Caption: Key bond formation strategy for the C17-C28 fragment.

G Experimental Workflow for Ynone Synthesis cluster_0 Lithium Acetylide Formation cluster_1 Coupling Reaction cluster_2 Workup and Purification A Dissolve Alkyne in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Stir for 30 min C->D G Add Acetylide Solution E Dissolve Weinreb Amide in THF F Cool to -78 °C E->F F->G H Stir for 1 h G->H I Quench with NH4Cl H->I Proceed to Workup J Extract with Et2O I->J K Dry and Concentrate J->K L Column Chromatography K->L

Caption: Step-by-step workflow for the synthesis of the ynone intermediate.

This compound is a valuable and strategically important building block in the synthesis of complex natural products. As demonstrated in the synthesis of the C17-C28 fragment of (-)-laulimalide, its ability to serve as a precursor to a nucleophilic seven-carbon chain is crucial for the efficient construction of the molecular framework. The protocols and data presented here provide a practical guide for researchers seeking to employ this compound and related derivatives in their own synthetic endeavors, particularly in the fields of marine natural product synthesis and the development of novel therapeutic agents.

References

Application Notes and Protocols for 7-Iodohept-1-yne in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Iodohept-1-yne as a Bioconjugation Linker

This compound is a versatile bifunctional linker molecule designed for applications in bioconjugation and drug development. Its structure features two key reactive moieties: a terminal alkyne and a primary iodo group. This dual functionality allows for a range of orthogonal or sequential conjugation strategies, making it a valuable tool for linking biomolecules such as proteins, peptides, and oligonucleotides to other molecules of interest, including therapeutic agents, imaging probes, or solid supports.

The terminal alkyne group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage under mild aqueous conditions. The primary iodo group, being the most reactive among its halo-analogs (bromo- and chloro-), serves as an excellent electrophile for nucleophilic substitution reactions or as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The seven-carbon aliphatic chain provides a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.

Core Applications in Bioconjugation

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of this compound can be readily coupled with an azide-modified biomolecule or payload to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This is a highly robust and popular method for bioconjugation.

  • Sonogashira Coupling: The terminal alkyne can also undergo a Sonogashira coupling with an aryl or vinyl halide-modified biomolecule. This reaction is catalyzed by palladium and copper(I) and forms a stable carbon-carbon bond.

  • Sequential Conjugation: The differential reactivity of the alkyne and iodo groups allows for a two-step conjugation strategy. For instance, the alkyne can first be reacted via CuAAC, followed by a subsequent reaction involving the iodo group, such as a nucleophilic substitution with a thiol-containing biomolecule.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the key bioconjugation reactions involving aliphatic terminal alkynes like this compound. Note that these values are illustrative and optimal conditions may vary depending on the specific substrates.

Table 1: Typical Reagent Stoichiometry and Catalyst Loading for Sonogashira Coupling

Reagent/CatalystMolar Equivalents / Mol %Role
Aryl Halide (Ar-X, X=I, Br)1.0Electrophile
This compound1.1 - 1.5Nucleophile (after deprotonation)
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)1 - 5 mol %Catalyst
Copper(I) Iodide (CuI)1 - 10 mol %Co-catalyst
Amine Base (e.g., Triethylamine)2.0 - 3.0Base

Table 2: Typical Reaction Conditions for Sonogashira Coupling

ParameterConditionNotes
SolventAnhydrous THF or DMFSolvent should be degassed to prevent oxygen from deactivating the catalyst.
TemperatureRoom Temperature to 65 °CThe higher reactivity of aryl iodides may allow for lower temperatures.
Reaction Time4 - 12 hoursMonitor by TLC or LC-MS until consumption of the limiting reagent.
AtmosphereInert (Nitrogen or Argon)Essential to prevent catalyst oxidation and alkyne homocoupling.
Expected Yield70 - 95%Highly dependent on substrates and optimization of conditions.

Table 3: Typical Reagent Concentrations for Aqueous CuAAC Bioconjugation

ReagentFinal ConcentrationRole
Alkyne-modified Biomolecule> 50 µMSubstrate 1
Azide-containing Payload2-10 fold excess over alkyneSubstrate 2
Copper(II) Sulfate (CuSO₄)50 - 250 µMCatalyst Precursor
Sodium Ascorbate5-10 times the copper concentrationReducing Agent
Copper-chelating Ligand (e.g., THPTA)5 times the copper concentrationCatalyst stabilization and acceleration

Table 4: Typical Reaction Conditions for Aqueous CuAAC Bioconjugation

ParameterConditionNotes
SolventAqueous Buffer (e.g., PBS, pH 7.4)Biocompatible conditions are a key advantage of this reaction.
TemperatureRoom TemperatureThe reaction is typically fast at ambient temperatures.
Reaction Time1 - 2 hoursCan be monitored by LC-MS or SDS-PAGE for protein conjugations.
Expected Yield> 90%Generally high yielding and specific.

Mandatory Visualization

experimental_workflow_sonogashira cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_flask 1. Prepare flame-dried flask under inert atmosphere add_reagents 2. Add Aryl Halide, Pd catalyst, and CuI prep_flask->add_reagents add_solvent 3. Add anhydrous, degassed solvent and base add_reagents->add_solvent add_alkyne 4. Add this compound add_solvent->add_alkyne react 5. Stir at specified temperature (RT - 65°C) add_alkyne->react monitor 6. Monitor progress (TLC or LC-MS) react->monitor cool 7. Cool to room temperature monitor->cool filter 8. Filter through Celite® cool->filter extract 9. Aqueous work-up and extraction filter->extract purify 10. Purify by column chromatography extract->purify

Caption: Experimental workflow for a Sonogashira coupling reaction.

catalytic_cycle_sonogashira pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 To Pd Cycle cui CuI cui->cu_acetylide arx Ar-X arx->pd_complex1 alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation base Base hx H-X

Caption: Simplified catalytic cycle of the Sonogashira reaction.

experimental_workflow_cuaac cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Purification prep_biomolecule 1. Prepare alkyne-biomolecule in aqueous buffer (pH 7.4) combine 5. Combine biomolecule and payload prep_biomolecule->combine prep_payload 2. Prepare azide-payload stock solution prep_payload->combine prep_catalyst 3. Premix CuSO₄ and THPTA ligand add_catalyst 6. Add premixed CuSO₄/THPTA solution prep_catalyst->add_catalyst prep_reductant 4. Prepare fresh Sodium Ascorbate solution initiate 7. Initiate with Sodium Ascorbate prep_reductant->initiate combine->add_catalyst add_catalyst->initiate incubate 8. Incubate at RT for 1-2 hours initiate->incubate purify 9. Purify conjugate (e.g., SEC, Dialysis) incubate->purify analyze 10. Analyze product (LC-MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for a CuAAC bioconjugation reaction.

Experimental Protocols

Protocol 1: Sonogashira Coupling of an Aryl Iodide with this compound

This protocol describes a typical Sonogashira coupling reaction. It is crucial that all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous triethylamine (TEA) (3.0 equiv)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent and triethylamine via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-65 °C).

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Conjugation

This protocol provides a general guideline for conjugating a this compound functionalized molecule to an azide-containing protein in an aqueous buffer.

Materials:

  • Alkyne-modified molecule (e.g., a payload functionalized with this compound)

  • Azide-containing protein

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-containing protein in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

  • Add the alkyne-modified molecule from a stock solution (e.g., in DMSO) to achieve a final concentration of 2-10 molar equivalents relative to the protein.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. A typical ratio is 1:5 (CuSO₄:THPTA). Let it stand for a few minutes.

  • Add the premixed catalyst solution to the reaction mixture containing the protein and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed on a rotator or with occasional gentle vortexing.

  • Upon completion, the resulting bioconjugate can be purified from excess small-molecule reagents and catalyst using techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

  • The purified conjugate should be characterized by methods such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

Synthesis of 7-Iodohept-1-yne: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive, step-by-step guide for the laboratory synthesis of 7-iodohept-1-yne, a valuable bifunctional building block in organic chemistry. This protocol outlines a reliable two-step process commencing with the commercially available starting material, 6-heptyn-1-ol. The methodology, quantitative data, and characterization are presented to ensure reproducibility and facilitate its application in synthetic chemistry.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its structure incorporates a terminal alkyne and a primary alkyl iodide, offering two distinct points for chemical modification. The terminal alkyne functionality allows for participation in reactions such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), Sonogashira couplings, and acetylide additions. The primary iodide is an excellent leaving group for nucleophilic substitution reactions. This dual reactivity makes this compound a versatile tool for the construction of complex molecular architectures, including those relevant to pharmaceutical and materials science.

The synthesis described herein involves a two-step sequence:

  • Tosylation of 6-heptyn-1-ol: The hydroxyl group of 6-heptyn-1-ol is converted to a p-toluenesulfonate (tosylate) ester. This transforms the poorly leaving hydroxyl group into a good leaving group, activating the carbon for subsequent nucleophilic attack.

  • Finkelstein Reaction: The tosylate intermediate is then treated with sodium iodide in acetone. This classic Sₙ2 reaction displaces the tosylate group with an iodide ion, yielding the desired this compound. The reaction is driven to completion by the precipitation of the sodium tosylate byproduct in acetone.

Experimental Protocols

Step 1: Synthesis of Hept-6-yn-1-yl Tosylate

This procedure details the conversion of 6-heptyn-1-ol to its corresponding tosylate.

Materials:

  • 6-Heptyn-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 6-heptyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

  • Quench the reaction by slowly adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude hept-6-yn-1-yl tosylate. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the conversion of hept-6-yn-1-yl tosylate to this compound via the Finkelstein reaction.

Materials:

  • Hept-6-yn-1-yl tosylate (from Step 1)

  • Sodium iodide (NaI)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the crude hept-6-yn-1-yl tosylate (1.0 eq) in acetone.

  • Add sodium iodide (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, or until TLC indicates the completion of the reaction. A white precipitate of sodium tosylate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
6-Heptyn-1-olC₇H₁₂O112.17-Colorless liquid
Hept-6-yn-1-yl tosylateC₁₄H₁₈O₃S266.36>90% (crude)Pale yellow oil
This compoundC₇H₁₁I222.0775-85% (over 2 steps)Colorless to pale yellow liquid

Characterization Data for this compound (Predicted)

Technique Expected Values
¹H NMR (CDCl₃) δ 3.20 (t, 2H), 2.20 (td, 2H), 1.95 (t, 1H), 1.85 (quint, 2H), 1.55 (m, 2H), 1.45 (m, 2H) ppm
¹³C NMR (CDCl₃) δ 84.0, 68.5, 33.0, 30.0, 27.5, 18.0, 7.0 ppm
IR (neat) ~3300 cm⁻¹ (C≡C-H stretch), ~2930 cm⁻¹ (C-H stretch), ~2120 cm⁻¹ (C≡C stretch)

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationship between the key steps.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Finkelstein Reaction cluster_2 Work-up and Purification 6-Heptyn-1-ol 6-Heptyn-1-ol TsCl_Pyridine p-TsCl, Pyridine DCM, 0 °C to rt 6-Heptyn-1-ol->TsCl_Pyridine Hept-6-yn-1-yl_tosylate Hept-6-yn-1-yl tosylate TsCl_Pyridine->Hept-6-yn-1-yl_tosylate Hept-6-yn-1-yl_tosylate->Hept-6-yn-1-yl_tosylate_2 NaI_Acetone NaI, Acetone Reflux This compound This compound NaI_Acetone->this compound Purification Aqueous Work-up & Column Chromatography This compound->Purification Hept-6-yn-1-yl_tosylate_2->NaI_Acetone Final_Product Pure this compound Purification->Final_Product G Start Starting Material: 6-Heptyn-1-ol Activation Activation of Hydroxyl Group (Tosylation) Start->Activation Step 1 Substitution Nucleophilic Substitution (Finkelstein Reaction) Activation->Substitution Step 2 Product Final Product: This compound Substitution->Product

Application Note and Protocol for the Purification of 7-Iodohept-1-yne by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of 7-iodohept-1-yne using silica gel column chromatography. The protocol details the selection of appropriate stationary and mobile phases, preparation of the column, sample application, and elution procedures. Additionally, it includes a troubleshooting guide and a summary of expected results based on the purification of analogous compounds. This guide is intended to provide a robust starting point for researchers, enabling efficient and effective purification of this versatile synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in cross-coupling reactions and the construction of more complex molecular architectures. The purity of this reagent is critical for the success of subsequent synthetic steps, as impurities can lead to side reactions, lower yields, and complications in product isolation. Column chromatography is a widely employed technique for the purification of organic compounds, offering a reliable method for separating the desired product from unreacted starting materials and byproducts. This application note outlines a detailed protocol for the purification of this compound by column chromatography.

Data Presentation

The successful purification of this compound relies on the differential partitioning of the compound and its impurities between the stationary and mobile phases. The following table summarizes the key parameters and expected outcomes for the purification process. These values are based on typical results for similar long-chain haloalkynes and should be optimized for each specific reaction mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is suitable for this non-polar compound.
Mobile Phase Hexane/Ethyl Acetate (98:2 to 95:5 v/v)The optimal ratio should be determined by preliminary TLC analysis.
Target Rf Value 0.3 - 0.4An Rf in this range typically provides good separation.
Expected Impurities Unreacted starting materials, di-alkynylated byproductsThe polarity of impurities will dictate the ease of separation.
Purity (Post-Column) >95%Purity should be assessed by 1H NMR and/or GC-MS.
Yield 80-95%Dependent on the crude sample purity and chromatographic technique.

Experimental Protocol

This protocol details the purification of crude this compound using flash column chromatography.

1. Materials

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (KMnO4) stain

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes

  • Rotary evaporator

2. Procedure

2.1. Thin Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a hexane/ethyl acetate solvent system (start with 98:2).

  • Visualize the spots using a potassium permanganate stain. The alkyne functional group will appear as a yellow spot on a purple background.

  • Adjust the solvent system to achieve an Rf value of approximately 0.3-0.4 for the this compound spot, ensuring good separation from any visible impurities.

2.2. Column Preparation

  • Select a glass column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

  • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2.3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to fully absorb into the silica gel.

2.4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.

  • Begin collecting fractions in test tubes.

  • If using flash chromatography, apply gentle air pressure to maintain a steady flow rate.

  • Monitor the elution of the product by periodically performing TLC analysis on the collected fractions.

2.5. Product Isolation

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product using 1H NMR and/or GC-MS analysis.

Mandatory Visualization

G Workflow for the Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine optimal mobile phase) ColumnPrep Column Preparation (Slurry pack silica gel) TLC->ColumnPrep Select Mobile Phase SampleLoad Sample Loading (Dissolve crude product and load onto column) ColumnPrep->SampleLoad Elution Elution & Fraction Collection (Collect fractions based on TLC) SampleLoad->Elution Combine Combine Pure Fractions Elution->Combine Monitor with TLC Evaporation Solvent Evaporation (Rotary Evaporator) Combine->Evaporation FinalAnalysis Purity Analysis (NMR, GC-MS) Evaporation->FinalAnalysis

Caption: Purification Workflow Diagram

Troubleshooting

ProblemPossible CauseSolution
Compound does not elute Mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase.
Poor separation Mobile phase is too polar.Decrease the polarity of the mobile phase (increase the proportion of hexane).
Streaking on TLC/Column Sample is overloaded or insoluble in the mobile phase.Use a larger column or load less sample. Ensure the sample is fully dissolved before loading.
Product decomposition This compound may be sensitive to prolonged contact with silica gel.Run the column more quickly (flash chromatography) and do not let the purified product sit on the column for an extended period.

Application Notes and Protocols for the Recrystallization of Iodoalkyne Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the purification of iodoalkyne compounds via recrystallization. Iodoalkynes are valuable synthetic intermediates in medicinal chemistry and materials science; however, their purification can present unique challenges due to their potential instability. These guidelines offer a systematic approach to developing robust recrystallization procedures for this class of molecules.

Introduction to Recrystallization of Iodoalkynes

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at varying temperatures. For iodoalkynes, the selection of appropriate solvents and careful control of experimental conditions are crucial to achieving high purity and yield while minimizing degradation.

Common impurities in crude iodoalkyne products may include starting materials, byproducts from the iodination reaction, and decomposition products such as elemental iodine (I₂), which often imparts a pink or brownish color to the material.

General Principles of Recrystallization

The ideal solvent for the recrystallization of an iodoalkyne should exhibit the following characteristics:

  • High solubility at elevated temperatures: The iodoalkyne should be readily soluble in the hot solvent to allow for the preparation of a saturated solution.

  • Low solubility at reduced temperatures: Upon cooling, the iodoalkyne should have significantly lower solubility, leading to its crystallization out of the solution.

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).

  • Chemical inertness: The solvent must not react with the iodoalkyne.

  • Appropriate boiling point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but not so low that evaporation during dissolution and filtration becomes problematic.

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.

Two primary methods of recrystallization are commonly employed: single-solvent and two-solvent (or mixed-solvent) recrystallization.

  • Single-Solvent Recrystallization: The crude iodoalkyne is dissolved in a minimal amount of a hot solvent and allowed to cool, inducing crystallization.

  • Two-Solvent Recrystallization: The iodoalkyne is dissolved in a "good" solvent in which it is highly soluble. A "bad" solvent, in which the iodoalkyne is poorly soluble, is then added dropwise to the hot solution until turbidity (cloudiness) is observed. A few drops of the "good" solvent are then added to redissolve the initial precipitate, and the clear solution is allowed to cool slowly.

Recommended Solvents and Systems for Iodoalkynes

Based on literature precedents and the general polarity of iodoalkyne compounds, the following solvents and solvent systems are recommended as starting points for recrystallization trials. The choice of solvent will be highly dependent on the specific structure of the iodoalkyne.

Solvent/SystemCompound Class SuitabilityNotes
Hexane or Pentane Nonpolar to moderately polar aliphatic or aryl iodoalkynesOften used for iodoalkynes that are liquids or low-melting solids at room temperature. Purification may involve dissolving at room temperature and cooling to low temperatures (e.g., -20 °C to -78 °C).
Ethanol Polar iodoalkynes, particularly those with hydrogen-bonding functional groups.Can be effective as a single solvent. Cooling to very low temperatures, such as -78 °C, may be necessary to induce crystallization for some compounds.
Ethanol/Water Polar iodoalkynes, such as those containing hydroxyl groups (e.g., iodonaphthols).A common mixed-solvent system where water acts as the anti-solvent.
Dichloromethane/Hexane Iodoalkynes with intermediate polarity.Dichloromethane serves as the "good" solvent, and hexane is the "bad" solvent.
Ethyl Acetate/Hexane Iodoalkynes with intermediate polarity.A versatile mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from a Nonpolar Solvent (e.g., Hexane)

This protocol is suitable for nonpolar to moderately polar iodoalkynes that are solid at room temperature.

  • Dissolution: Place the crude iodoalkyne in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of hexane at room temperature and stir to dissolve as much of the solid as possible. Gently warm the mixture on a hot plate while stirring. Continue to add small portions of hot hexane until the solid completely dissolves. Caution: Hexane is flammable; use a well-ventilated fume hood and avoid open flames.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or a freezer at -20 °C. For some iodoalkynes, cooling to -78 °C (a dry ice/acetone bath) may be required.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter funnel, and then transfer them to a watch glass or drying dish to air dry.

Protocol 2: Low-Temperature Recrystallization from Ethanol

This protocol is particularly useful for iodoalkynes that are oils or low-melting solids at room temperature and require very low temperatures to crystallize.

  • Dissolution: Dissolve the crude iodoalkyne in a minimal amount of ethanol at room temperature in a flask suitable for low-temperature cooling.

  • Crystallization: Cool the solution in a -78 °C bath (dry ice/acetone). If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.

  • Isolation: Once a significant amount of crystalline solid has formed, quickly collect the crystals by vacuum filtration using a pre-cooled Büchner funnel.

  • Washing: Wash the crystals with a small amount of ethanol that has been pre-chilled to -78 °C.

  • Drying: Dry the crystals under high vacuum to remove all traces of the solvent.

Protocol 3: Two-Solvent Recrystallization (e.g., Ethanol/Water)

This protocol is effective for more polar iodoalkynes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude iodoalkyne in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (this is the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (with the same approximate composition as the crystallization solvent).

  • Drying: Dry the crystals thoroughly.

Challenges and Troubleshooting in Iodoalkyne Recrystallization

  • Oiling Out: Some iodoalkynes may separate from the solution as an oil rather than a crystalline solid. This can occur if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too rapidly. If oiling out occurs, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

  • Instability: Iodoalkynes can be sensitive to heat and light. Prolonged heating should be avoided. If the compound is known to be light-sensitive, conduct the recrystallization in a flask wrapped in aluminum foil. The appearance of a pink or brown color in the solution may indicate decomposition to elemental iodine. If this occurs, the solution can be washed with a dilute aqueous solution of sodium thiosulfate during the workup prior to recrystallization.

  • No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent. The solution can be concentrated by gently heating to evaporate some of the solvent, and then cooling again. Alternatively, inducing crystallization by scratching the inner surface of the flask or adding a seed crystal of the pure compound can be effective.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the recrystallization of iodoalkyne compounds.

Recrystallization_Workflow start Crude Iodoalkyne dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Hot Gravity Filtration hot_filtration_q->hot_filtration Yes cool Slow Cooling (RT then Ice Bath) hot_filtration_q->cool No hot_filtration->cool crystallization Crystal Formation cool->crystallization filtration Vacuum Filtration crystallization->filtration wash Wash with Cold Solvent filtration->wash mother_liquor Mother Liquor (Impurities in Solution) filtration->mother_liquor dry Dry Crystals wash->dry product Pure Iodoalkyne dry->product

General workflow for the recrystallization of iodoalkyne compounds.

Application Notes and Protocols for Cross-Coupling Reactions Involving 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 7-iodohept-1-yne in various palladium-catalyzed cross-coupling reactions. This compound is a valuable bifunctional building block, featuring a terminal alkyne and a primary alkyl iodide. This unique structure allows for selective functionalization at either the C(sp)-H or the C(sp³)-I bond, making it a versatile reagent in the synthesis of complex organic molecules, natural products, and active pharmaceutical ingredients.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, the terminal alkyne can be coupled with various aryl or vinyl halides. While specific examples with this compound are not extensively documented, protocols for similar haloalkynes can be readily adapted. Copper-free conditions are often preferred to prevent the homocoupling of the terminal alkyne.

Quantitative Data

The following table summarizes representative yields for Sonogashira coupling reactions of terminal alkynes with aryl iodides, which can be considered as a reference for the reactivity of this compound.

EntryAryl IodideTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
14-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT95
21-Iodonaphthalene1-OctynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF6088
3Methyl 4-iodobenzoateTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene5092
44-Iodotoluene1-HeptynePd(OAc)₂ / PPh₃Cs₂CO₃Dioxane10085

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from a general procedure for the copper-free Sonogashira coupling of haloalkynes.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl halide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed dioxane

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, PPh₃, and Cs₂CO₃.

  • Add the aryl or vinyl halide and this compound.

  • Add anhydrous and degassed dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite®, washing the pad with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_palladium Palladium Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_aryl Aryl-Pd(II) Complex pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkyne π-Alkyne Pd(0) Complex pd_acetylide Pd(II)-Acetylide Complex product Coupled Product pd_acetylide->product Reductive Elimination pd_aryl->pd_acetylide Transmetalation product->pd0 Regeneration alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd_aryl To Transmetalation Suzuki_Miyaura_Catalytic_Cycle cluster_palladium Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_alkyl Alkyl-Pd(II)-X Complex pd0->pd_alkyl Oxidative Addition (R-X) pd_boronate Alkyl-Pd(II)-Ar Complex pd_alkyl->pd_boronate Transmetalation (Ar-B(OR)₂) product Coupled Product pd_boronate->product Reductive Elimination product->pd0 Regeneration Heck_Catalytic_Cycle cluster_palladium Heck Catalytic Cycle pd0 Pd(0)L₂ pd_alkyl Alkyl-Pd(II)-X Complex pd0->pd_alkyl Oxidative Addition (R-X) pd_alkene π-Alkene Complex pd_alkyl->pd_alkene Alkene Coordination pd_insertion Migratory Insertion Product pd_alkene->pd_insertion Migratory Insertion product Coupled Product pd_insertion->product β-Hydride Elimination product->pd0 Base, Regeneration Negishi_Catalytic_Cycle cluster_palladium Negishi Catalytic Cycle pd0 Pd(0)L₂ pd_alkyl Alkyl-Pd(II)-X Complex pd0->pd_alkyl Oxidative Addition (R-X) pd_organozinc Alkyl-Pd(II)-R' Complex pd_alkyl->pd_organozinc Transmetalation (R'-ZnX) product Coupled Product pd_organozinc->product Reductive Elimination product->pd0 Regeneration Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Analyze Product (NMR, MS) purification->characterization end End characterization->end

Application Notes and Protocols for the Derivatization of the Terminal Alkyne of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Iodohept-1-yne is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. It possesses two distinct reactive sites: a terminal alkyne and a primary alkyl iodide. This dual functionality allows for orthogonal and sequential chemical modifications, making it a versatile building block for constructing complex molecular architectures. While the alkyl iodide is suitable for nucleophilic substitution and certain cross-coupling reactions, this document focuses specifically on the derivatization of the terminal alkyne group (C≡C-H).

The terminal alkyne is a highly versatile functional group that participates in a variety of high-yield and reliable transformations. These include the Sonogashira cross-coupling to form C(sp)-C(sp²) bonds and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions are instrumental in drug discovery, chemical biology, and materials science for applications ranging from the synthesis of kinase inhibitors to the construction of Proteolysis Targeting Chimeras (PROTACs).

This document provides detailed application notes and experimental protocols for two key transformations of the terminal alkyne of this compound.

Sonogashira Cross-Coupling Reaction

Application Note: The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, typically an amine.[2] This transformation is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the efficiency with which it creates conjugated enyne or aryl-alkyne systems.[1][2] For this compound, the terminal alkyne can be coupled with various aryl or vinyl halides, leaving the iodo- group available for subsequent transformations. This makes it a key strategy in the modular synthesis of complex molecules and potential drug candidates.[3]

The general workflow for a Sonogashira coupling experiment involves careful setup under an inert atmosphere to prevent the deactivation of the palladium catalyst and the undesirable homocoupling of the alkyne (Glaser coupling).

sonogashira_workflow General Experimental Workflow for Sonogashira Coupling reagents Prepare Reagents (Aryl Halide, this compound, Catalysts, Base, Solvent) setup Reaction Setup (Flame-dried flask, Inert Atmosphere (Ar/N2)) reagents->setup addition Sequential Addition (Catalysts, Aryl Halide, Solvent, Base, Alkyne) setup->addition reaction Reaction (Stir at RT or Heat, Monitor by TLC/LC-MS) addition->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (Characterization) purify->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate.

Quantitative Data: The following table summarizes representative conditions for the Sonogashira coupling of this compound with various aryl halides. Yields are indicative and should be optimized for specific substrates.

Aryl Halide Pd Catalyst (mol%) Cu Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
IodobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHF25-5085-95
4-BromotoluenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF6075-85
1-Iodo-4-nitrobenzenePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHF/Et₃N2590-98
2-IodothiophenePd(PPh₃)₄ (3)CuI (5)TriethylamineToluene7080-90

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a standard procedure for the palladium/copper co-catalyzed coupling of this compound with iodobenzene.

Materials:

  • Iodobenzene (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard flame-dried glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe. Stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and amine salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Note: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry." This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is prized for its high yields, mild aqueous conditions, simple work-up, and tolerance of a vast array of functional groups, making it a powerful tool for bioconjugation and drug discovery.

This compound is an excellent substrate for CuAAC, where the terminal alkyne reacts with an azide-functionalized molecule. This reaction provides a robust method for linking molecular fragments, for example, in the synthesis of PROTACs, where a linker connects a target protein ligand to an E3 ligase ligand. The resulting triazole ring is not just a passive linker; it is metabolically stable and can form hydrogen bonds, often mimicking a peptide bond.

protac_synthesis Logical Workflow for PROTAC Synthesis via CuAAC cluster_0 Components cluster_1 Reaction cluster_2 Intermediate & Final Assembly E3_Ligand E3 Ligase Ligand (with Azide) Click_Reaction CuAAC 'Click' Reaction [CuSO4 / Na-Ascorbate] E3_Ligand->Click_Reaction Linker This compound (Alkyne Linker) Linker->Click_Reaction Intermediate Triazole-Linked Intermediate (with terminal Iodide) Click_Reaction->Intermediate Final_Coupling Final Coupling Step (e.g., Nucleophilic Substitution) Intermediate->Final_Coupling Target_Ligand Target Protein Ligand (with Nucleophile) Target_Ligand->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC

Caption: Assembly of a PROTAC using a this compound linker via CuAAC.

Quantitative Data: The table below provides representative data for CuAAC reactions involving this compound. The reaction is generally high-yielding across a range of substrates.

Azide Component Copper Source Reducing Agent Solvent Temp (°C) Yield (%)
Benzyl AzideCuSO₄·5H₂O (10 mol%)Sodium Ascorbate (30 mol%)t-BuOH/H₂O (1:1)25>95
Azido-PEG3CuSO₄·5H₂O (5 mol%)Sodium Ascorbate (20 mol%)DMF25>95
1-Azido-4-nitrobenzeneCuSO₄·5H₂O (10 mol%)Sodium Ascorbate (30 mol%)t-BuOH/H₂O (1:1)2590-98
Azide-functionalized PomalidomideCuSO₄·5H₂O (10 mol%)Sodium Ascorbate (30 mol%)DMSO2585-95

Experimental Protocol: General CuAAC Reaction with this compound

This protocol provides a general method for the CuAAC reaction between this compound and an azide-functionalized molecule.

Materials:

  • Azide-functionalized molecule (1.0 equiv)

  • This compound (1.1 equiv)

  • Copper(II) sulfate pentahydrate [CuSO₄·5H₂O] (0.1 equiv)

  • Sodium Ascorbate (0.3 equiv)

  • Solvent (e.g., a 1:1 mixture of t-butanol and water, or DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized molecule (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv).

  • Add the CuSO₄ solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 1,2,3-triazole product can be purified by column chromatography or recrystallization if necessary, though often the crude product is of high purity.

References

Application Notes and Protocols: 7-Iodohept-1-yne in the Construction of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, selectivity, and physicochemical properties. This document provides detailed application notes and protocols on the use of 7-iodohept-1-yne as a versatile building block for the synthesis of PROTAC linkers. We focus on its application in the construction of rigid linkers, exemplified by the potent and selective STAT6 degrader, AK-1690.

Introduction to this compound in PROTAC Linker Synthesis

This compound is a bifunctional reagent that serves as an excellent scaffold for PROTAC linker synthesis. Its key features include:

  • A Terminal Alkyne: This functional group is amenable to highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to an azide-modified ligand.

  • A Primary Alkyl Iodide: The iodo group is a good leaving group, making it suitable for nucleophilic substitution reactions to connect the other ligand of the PROTAC.

  • A Seven-Carbon Chain: This chain provides a rigid and defined spatial separation between the two ends of the PROTAC, which is crucial for the productive formation of the ternary complex between the target protein and the E3 ligase.

The use of this compound and its derivatives allows for a modular and convergent synthetic strategy, facilitating the rapid assembly of PROTAC libraries for optimization studies.

Case Study: AK-1690, a Potent STAT6 Degrader

A prime example of the application of a hept-1-yne-based linker is in the structure of AK-1690, a highly potent and selective degrader of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2] STAT6 is a key transcription factor in the IL-4/IL-13 signaling pathway, which is implicated in various inflammatory diseases and cancers.[1]

AK-1690 is composed of three key components:

  • A high-affinity STAT6 ligand (AK-068) that targets the STAT6 protein.[1][3]

  • A Cereblon (CRBN) E3 ligase recruiting ligand derived from pomalidomide.

  • A hept-6-yn-1-yl-based linker that connects the STAT6 ligand and the CRBN ligand.

The structure of AK-1690 showcases the utility of the rigid alkyne-containing linker in achieving high degradation potency.

Quantitative Data

The biological activity of PROTACs is quantified by several parameters, including the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The binding affinity of the ligands to their respective proteins is also a critical factor.

ParameterValueTarget/Cell LineReference
AK-1690 DC50 1 nMSTAT6 in MV4;11 cells
AK-068 Ki 6 nMSTAT6
Selectivity >85-foldSTAT5 vs STAT6
Proteomic Selectivity Minimal effect on other proteins>6000 proteins evaluated

Signaling Pathway and Mechanism of Action

STAT6 is a key mediator of IL-4 and IL-13 signaling. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating a docking site for STAT6. STAT6 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of gene transcription.

AK-1690 hijacks the ubiquitin-proteasome system to induce the degradation of STAT6. The PROTAC simultaneously binds to STAT6 and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of STAT6, marking it for degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to catalytically degrade multiple STAT6 proteins.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive 3. Phosphorylation STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active 4. Dimerization Proteasome Proteasome STAT6_inactive->Proteasome 7. Degradation STAT6_active_nuc p-STAT6 STAT6_active->STAT6_active_nuc 5. Translocation AK1690 AK-1690 AK1690->STAT6_inactive Binds CRBN CRBN E3 Ligase AK1690->CRBN Binds CRBN->STAT6_inactive 6. Polyubiquitination Ub Ubiquitin Degraded_STAT6 Degraded Peptides Proteasome->Degraded_STAT6 DNA DNA STAT6_active_nuc->DNA Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 1. Mechanism of AK-1690-mediated STAT6 degradation.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derived PROTAC Linker and Final PROTAC Assembly (Exemplified by AK-1690)

This protocol is a representative synthesis based on the structure of AK-1690 and common organic chemistry techniques. The exact conditions may require optimization.

Part 1: Synthesis of the Pomalidomide-Linker Moiety

  • Materials: 4-fluorothalidomide, this compound, potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

  • Procedure: a. To a solution of 4-fluorothalidomide (1.0 eq) in DMF, add this compound (1.2 eq) and K2CO3 (2.0 eq). b. Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere (e.g., nitrogen or argon). c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, cool the reaction to room temperature and pour it into water. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the pomalidomide-alkyne linker intermediate.

Part 2: Synthesis of the Azide-Functionalized STAT6 Ligand (AK-068 Derivative)

Note: This part of the synthesis is highly complex and specific to the STAT6 ligand. For the purpose of this protocol, we assume an azide-functionalized AK-068 derivative is available. This would typically be synthesized by incorporating an azide handle at a non-critical position for STAT6 binding, for example, by reacting a suitable precursor with an azide-containing reagent like azido-PEG-amine.

Part 3: Final PROTAC Assembly via Click Chemistry (CuAAC)

  • Materials: Pomalidomide-alkyne linker intermediate (from Part 1), azide-functionalized STAT6 ligand, copper(II) sulfate pentahydrate (CuSO4·5H2O), sodium ascorbate, tert-butanol (t-BuOH), and water.

  • Procedure: a. In a reaction vessel, dissolve the pomalidomide-alkyne linker intermediate (1.0 eq) and the azide-functionalized STAT6 ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water. b. Add sodium ascorbate (0.3 eq) to the solution, followed by CuSO4·5H2O (0.1 eq). c. Stir the reaction at room temperature for 24 hours. d. Monitor the reaction by TLC or LC-MS. e. Once complete, dilute the reaction with water and extract with ethyl acetate (3x). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the final PROTAC (AK-1690) by preparative High-Performance Liquid Chromatography (HPLC).

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product Iodohept_yne This compound Step1 Step 1: Nucleophilic Substitution Iodohept_yne->Step1 Pomalidomide_precursor Pomalidomide Precursor Pomalidomide_precursor->Step1 STAT6_ligand_precursor STAT6 Ligand Precursor Step2 Step 2: Azide Installation STAT6_ligand_precursor->Step2 Azide_reagent Azide Reagent Azide_reagent->Step2 Pomalidomide_alkyne Pomalidomide-Alkyne Step1->Pomalidomide_alkyne STAT6_ligand_azide STAT6 Ligand-Azide Step2->STAT6_ligand_azide Step3 Step 3: CuAAC Click Chemistry Final_PROTAC Final PROTAC (AK-1690) Step3->Final_PROTAC Pomalidomide_alkyne->Step3 STAT6_ligand_azide->Step3

Figure 2. General synthetic workflow for a PROTAC using this compound.
Protocol 2: Evaluation of STAT6 Degradation by Western Blot

  • Cell Culture and Treatment: a. Seed a human leukemia cell line (e.g., MV4;11) in 6-well plates and allow them to adhere or grow to a suitable confluency. b. Treat the cells with varying concentrations of AK-1690 (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris. e. Collect the supernatant containing the protein.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. c. Separate the proteins by SDS-PAGE. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against STAT6 (e.g., rabbit anti-STAT6, 1:1000 dilution in 5% BSA in TBST) overnight at 4 °C with gentle shaking. g. As a loading control, also probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin). h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature. j. Wash the membrane again three times with TBST. k. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: a. Quantify the band intensities for STAT6 and the loading control using densitometry software. b. Normalize the STAT6 band intensity to the loading control for each sample. c. Plot the normalized STAT6 levels against the concentration of AK-1690 to determine the DC50 value.

Western_Blot_Workflow Start Start: Cell Culture Treatment PROTAC Treatment (Varying Concentrations) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-STAT6 & anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry & DC50 Calculation) Detection->Analysis End End: Degradation Profile Analysis->End

Figure 3. Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. Its bifunctional nature allows for the efficient and modular construction of heterobifunctional degraders. The case study of AK-1690 demonstrates that a rigid, hept-1-yne-based linker can be successfully incorporated into a highly potent and selective PROTAC. The provided protocols offer a foundation for the synthesis and evaluation of novel PROTACs utilizing this linker chemistry, which can be adapted for various protein targets and E3 ligases in drug discovery and chemical biology research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reaction Yield with 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Sonogashira reactions involving 7-iodohept-1-yne. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and actionable solutions to improve reaction yields.

Problem Potential Cause Solution
Low to No Product Formation Catalyst Inactivity: The Palladium(0) catalyst may have been oxidized, or the ligand may have degraded. Insufficient catalyst loading can also be a factor.[1]Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere. Employ robust ligands such as bulky, electron-rich phosphines. Consider incrementally increasing the catalyst loading from 1-2 mol% up to 5 mol%.[1]
Copper Co-catalyst Issues: The Copper(I) iodide may have oxidized to the inactive Cu(II) state, indicated by a green or blue color instead of off-white or light tan.[1]Use fresh, high-purity copper(I) iodide.[1] For standard Sonogashira reactions, the presence of a copper(I) source is crucial.[1]
Suboptimal Reaction Conditions: The reaction may be suffering from insufficiently basic conditions, an inappropriate solvent, or a temperature that is too low.Utilize a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For less reactive substrates, a stronger base such as cesium carbonate (Cs₂CO₃) may be necessary. Ensure solvents are anhydrous and have been degassed. While many reactions can proceed at room temperature, gentle heating (40-60 °C) can improve yields.
Significant Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.Thoroughly degas all solvents and reagents, for instance, by using freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through them. It is important to maintain a positive pressure of an inert gas throughout the reaction.
Excess Copper Catalyst: High concentrations of the copper catalyst can favor the homocoupling pathway.Reduce the amount of copper(I) iodide used. Alternatively, consider a copper-free Sonogashira protocol to eliminate this side reaction.
Decomposition of Starting Materials Substrate Instability: this compound or the coupling partner may be unstable under the reaction conditions.Employ the mildest possible conditions that still yield the product, such as room temperature and a weaker base. If necessary, protect any sensitive functional groups on the substrates.
Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction.Consider adding a second portion of the palladium catalyst and ligand midway through the reaction. Using a more robust catalyst system from the outset can also prevent this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for a Sonogashira reaction with this compound?

A1: The choice of the catalyst system is critical for a successful reaction. A standard and effective system combines a palladium(0) source with a copper(I) co-catalyst. Commonly used palladium pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. For challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve performance.

Q2: Can this reaction be performed under copper-free conditions?

A2: Yes, copper-free Sonogashira reactions are well-established and can be particularly advantageous for minimizing the common side reaction of alkyne homocoupling (Glaser coupling). These conditions often require specific ligands and may necessitate higher reaction temperatures or longer reaction times to achieve good yields.

Q3: What is the general reactivity order for halides in the Sonogashira reaction?

A3: The reactivity of the halide is a key factor, with iodides being the most reactive. The general trend is: Vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride. This high reactivity makes this compound an excellent substrate for this coupling reaction.

Q4: How do I effectively remove the copper salts during the work-up?

A4: To remove copper salts, the organic layer should be washed with a saturated aqueous ammonium chloride solution, followed by a brine wash.

Q5: What are the best practices for setting up an oxygen-free reaction?

A5: To ensure an oxygen-free environment, it is crucial to use anhydrous, degassed solvents. All glassware should be flame-dried or oven-dried before use. The reaction should be set up under a positive pressure of an inert gas, such as argon or nitrogen. This can be achieved by evacuating and backfilling the reaction flask with the inert gas multiple times (typically three cycles).

Experimental Protocols

Below are detailed methodologies for standard and copper-free Sonogashira reactions, which can be adapted for this compound.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a conventional Sonogashira coupling of an iodoalkyne with a terminal alkyne using a palladium-copper co-catalytic system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive flow of inert gas, add this compound and the terminal alkyne.

  • Add the anhydrous, deoxygenated solvent and triethylamine via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for situations where alkyne homocoupling is a significant issue.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the terminal alkyne, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for Sonogashira couplings involving substrates similar to this compound.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHF25-6085-95
PdCl₂(PPh₃)₂ / CuIDIPEADMF25-8080-92
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane8070-90
Pd₂(dba)₃ / AsPh₃Et₃NToluene70~70

Visualizations

The following diagrams illustrate key aspects of the Sonogashira reaction to aid in understanding and troubleshooting.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification prep_reagents Prepare & Degas Reagents/Solvents setup Assemble Under Inert Gas prep_reagents->setup prep_glassware Flame-Dry Glassware prep_glassware->setup add_solids Add Catalyst, Ligand, Base, & this compound setup->add_solids add_liquids Add Solvent & Terminal Alkyne add_solids->add_liquids run_reaction Stir at Desired Temperature add_liquids->run_reaction monitor Monitor by TLC/GC-MS run_reaction->monitor workup Quench & Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolate Pure Product purify->product

A general experimental workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-I pd_complex R¹-Pd(II)L₂(I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R¹-Pd(II)L₂(C≡CR²) transmetalation->pd_alkynyl cuI CuI transmetalation->cuI reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product cu_acetylide Cu-C≡C-R² cu_acetylide->transmetalation alkyne H-C≡C-R² base Base alkyne->base + CuI base->cu_acetylide

The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting_Tree start Low Yield or Reaction Failure check_catalyst Check Catalyst System start->check_catalyst catalyst_ok OK check_catalyst->catalyst_ok No catalyst_issue Issue Found check_catalyst->catalyst_issue Yes check_conditions Check Reaction Conditions conditions_ok OK check_conditions->conditions_ok No conditions_issue Issue Found check_conditions->conditions_issue Yes check_homocoupling Significant Homocoupling? homocoupling_no No check_homocoupling->homocoupling_no No homocoupling_yes Yes check_homocoupling->homocoupling_yes Yes catalyst_ok->check_conditions solution_catalyst Use Fresh Catalyst/Ligand Increase Loading catalyst_issue->solution_catalyst conditions_ok->check_homocoupling solution_conditions Optimize Base, Solvent, Temp. Ensure Anhydrous/Degassed conditions_issue->solution_conditions solution_homocoupling Ensure Rigorous Inert Atmosphere Reduce [CuI] or Use Cu-Free Protocol homocoupling_yes->solution_homocoupling

A logical workflow for troubleshooting common Sonogashira reaction issues.

References

Common side reactions in the synthesis of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Iodohept-1-yne. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to this compound?

A2: There are two main strategies for synthesizing this compound:

  • Halogen Exchange (Finkelstein Reaction): This involves the reaction of a more readily available 7-halohept-1-yne, such as 7-bromohept-1-yne, with an iodide salt like sodium iodide in a suitable solvent (e.g., acetone). This is an S(_N)2 reaction.

  • Direct Iodination of a Terminal Alkyne: This route starts with hept-1-yne and utilizes an iodinating agent to directly install the iodine at the terminal position of the alkyne. Common reagents for this transformation include N-iodosuccinimide (NIS) in the presence of a catalyst like silver nitrate.

A third, less common, approach involves the alkylation of an acetylide with a diiodoalkane, such as 1,5-diiodopentane. However, this method can be prone to side reactions like dialkylation.

Q2: My Finkelstein reaction to produce this compound from 7-bromohept-1-yne is showing low conversion. What could be the issue?

A2: Low conversion in a Finkelstein reaction can be attributed to several factors. The reaction is an equilibrium process, so driving it towards the product is key.[1] Here are some troubleshooting steps:

  • Inadequate Driving of Equilibrium: The Finkelstein reaction relies on the precipitation of the less soluble sodium bromide (in acetone) to drive the equilibrium forward.[1] Ensure your acetone is anhydrous, as water can increase the solubility of sodium bromide.

  • Insufficient Reaction Time or Temperature: While the reaction often proceeds at room temperature, gentle heating can sometimes improve the rate and conversion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Purity of Starting Material: Ensure your 7-bromohept-1-yne is free of impurities that could interfere with the reaction.

Q3: I am observing significant amounts of a dimeric byproduct in my reaction mixture. What is it and how can I prevent it?

A3: The dimeric byproduct is likely 1,14-diiodotetradeca-1,13-diyne, formed via oxidative homocoupling of the terminal alkyne, also known as Glaser coupling. This is a common side reaction, especially when copper catalysts are used.[2]

Mitigation Strategies: [2]

  • Deoxygenation: Rigorously deoxygenate all solvents and reagents by bubbling with an inert gas like argon or nitrogen.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup.

  • Slow Addition: Adding the terminal alkyne substrate slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]

  • Copper-Free Conditions: If applicable to your specific synthesis, consider using a copper-free protocol.

Q4: During the direct iodination of hept-1-yne, I am getting a mixture of products, including what appears to be a di-iodinated species. How can I improve the selectivity?

A4: The formation of di-iodinated byproducts, likely (E)-1,2-diiodohept-1-ene, can occur if the reaction conditions are too harsh or not well-controlled.

Troubleshooting Steps:

  • Control of Stoichiometry: Ensure you are using the correct stoichiometry of the iodinating agent. An excess of the iodinating reagent can lead to the addition of iodine across the triple bond.

  • Reaction Temperature: Perform the reaction at the recommended temperature. Elevated temperatures can sometimes promote side reactions.

  • Choice of Reagents: The combination of N-iodosuccinimide (NIS) and a catalytic amount of a silver salt, like silver nitrate, is often effective for the selective mono-iodination of terminal alkynes.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction Potential Cause Mitigation Strategy Relevant Synthetic Route
Glaser Coupling (Dimerization) Presence of oxygen, especially with copper catalysts.Rigorous deoxygenation of solvents and reagents; maintain an inert atmosphere; slow addition of the alkyne.All routes involving a terminal alkyne intermediate.
Elimination Reaction Use of a strong, sterically hindered base with a 7-halohept-1-yne starting material.Use a non-basic or weakly basic nucleophile; choose a polar aprotic solvent to favor S(_N)2 over E2.Finkelstein reaction or other nucleophilic substitutions.
Di-iodination of Alkyne Excess iodinating agent or harsh reaction conditions.Careful control of stoichiometry; maintain recommended reaction temperature.Direct iodination of hept-1-yne.
Intramolecular Cyclization Generally not a major side reaction for a seven-membered ring, but can be a concern with strong bases.Use of milder bases and controlled reaction conditions.Reactions involving 7-halohept-1-ynes under basic conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction from 7-Bromohept-1-yne

This protocol is adapted from standard Finkelstein reaction procedures.

Materials:

  • 7-Bromohept-1-yne

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 7-bromohept-1-yne (1.0 eq) in anhydrous acetone.

  • Add anhydrous sodium iodide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of a white precipitate (NaBr) should be observed.

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Direct Iodination of Hept-1-yne using N-Iodosuccinimide (NIS) and Silver Nitrate (AgNO₃)

This protocol is based on general methods for the iodination of terminal alkynes.

Materials:

  • Hept-1-yne

  • N-Iodosuccinimide (NIS)

  • Silver nitrate (AgNO₃)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add hept-1-yne (1.0 eq) and the anhydrous solvent.

  • Add N-iodosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • Stir the reaction at room temperature and protect from light. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture to remove any solids.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing Synthetic Pathways and Side Reactions

The following diagram illustrates the two primary synthetic routes to this compound and highlights the key potential side reactions.

Synthesis_of_7_Iodohept_1_yne cluster_0 Route 1: Finkelstein Reaction cluster_1 Route 2: Direct Iodination cluster_2 Common Side Reaction Bromohept 7-Bromohept-1-yne NaI NaI, Acetone Bromohept->NaI S_N_2 Base Strong Base Bromohept->Base TerminalAlkyne Terminal Alkyne (Starting Material or Product) Bromohept->TerminalAlkyne Iodohept1 This compound NaI->Iodohept1 Iodohept1->TerminalAlkyne Elimination Elimination Product (Hepta-1,6-diene) Base->Elimination E2 Heptyne Hept-1-yne NIS_AgNO3 NIS, AgNO3 (cat.) Heptyne->NIS_AgNO3 Excess_Iodine Excess Iodinating Agent Heptyne->Excess_Iodine Heptyne->TerminalAlkyne Iodohept2 This compound NIS_AgNO3->Iodohept2 Iodohept2->TerminalAlkyne Diiodo Di-iodinated Product Excess_Iodine->Diiodo O2_Cu O2, Cu(I) catalyst TerminalAlkyne->O2_Cu Glaser Glaser Coupling Product (Dimer) O2_Cu->Glaser

Caption: Synthetic pathways to this compound and common side reactions.

References

Stability issues and degradation of 7-Iodohept-1-yne during reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability, degradation, and handling of 7-iodohept-1-yne during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered in experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound and what are its primary degradation pathways?

A1: this compound is a relatively reactive molecule and is considered less stable than its bromo and chloro analogs due to the weaker carbon-iodine bond. Its stability is influenced by factors such as temperature, light, and the presence of bases or transition metals.

Primary Degradation Pathways:

  • Homo-coupling (Glaser Coupling): In the presence of oxygen and transition metal catalysts (especially copper), terminal alkynes like this compound can undergo oxidative dimerization to form 1,14-diiodotetradeca-6,8-diyne.

  • Decomposition under Basic Conditions: Strong bases can deprotonate the terminal alkyne, forming an acetylide. This can lead to various side reactions and decomposition. While direct intramolecular cyclization is not always a major pathway for a seven-membered ring, it should be considered a possibility under certain conditions.

  • Photochemical Decomposition: The C-I bond is sensitive to UV light. Exposure to light can induce homolytic cleavage, generating radical species that can lead to a complex mixture of degradation products.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (refrigerated at 2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination.

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Purity: Use freshly purified material for best results, as impurities can catalyze decomposition. Some sources suggest that iodoalkynes are best used on the same day they are prepared.

Q3: What are the common impurities found in this compound and how can they be removed?

A3: Common impurities may include unreacted starting materials from its synthesis (e.g., 7-bromohept-1-yne or hept-1-yne), homo-coupled byproducts, and solvents. Purification can be achieved by:

  • Flash Column Chromatography: Using a non-polar eluent system (e.g., hexanes/ethyl acetate) on silica gel.

  • Vacuum Distillation: This can be effective for removing non-volatile impurities. However, care must be taken to avoid high temperatures which can cause decomposition.

Troubleshooting Guide for Reactions Involving this compound

This guide addresses common issues encountered during reactions such as Sonogashira coupling.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst (e.g., oxidized Pd(0) or Cu(I)).Use fresh, high-purity catalysts and store them under an inert atmosphere.[1]
Inappropriate reaction conditions (temperature, solvent, base).Optimize reaction parameters. For Sonogashira coupling, ensure the use of an appropriate base (e.g., triethylamine, diisopropylethylamine) and degassed solvents.[1]
Poor quality of this compound.Purify the starting material before use.
Formation of Significant Byproducts (e.g., Homo-coupling) Presence of oxygen.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1]
High concentration of copper catalyst.Reduce the loading of the copper co-catalyst or consider using a copper-free Sonogashira protocol.[1]
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and monitor the reaction for a longer period.
The substrate is unstable to the base used.Use a milder base or consider protecting the terminal alkyne if compatible with the desired reaction.
Reaction Stalls Before Completion Catalyst deactivation over time.Add a fresh portion of the catalyst and ligand.
Formation of inhibitory byproducts.Analyze the reaction mixture to identify potential inhibitors and adjust conditions accordingly.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from general methods for the iodination of terminal alkynes.

Materials:

  • Hept-1-yne

  • N-Iodosuccinimide (NIS)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Methanol (CH₃OH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve hept-1-yne (1.0 eq.) in methanol.

  • Add N-Iodosuccinimide (1.1 eq.), potassium carbonate (0.03 eq.), and tetrabutylammonium bromide (0.03 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes).

Protocol 2: Troubleshooting Sonogashira Coupling with this compound

This protocol provides a starting point for optimizing a Sonogashira coupling reaction.

Materials:

  • Aryl halide (e.g., Aryl iodide or bromide) (1.0 eq.)

  • This compound (1.2 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • Copper(I) iodide (CuI) (0.1 eq.)

  • Triethylamine (TEA) (3.0 eq.)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is slow or stalls, consider the troubleshooting steps outlined in the guide above (e.g., adding more catalyst, optimizing temperature).

  • Upon completion, work up the reaction by filtering through a pad of celite to remove metal residues, followed by aqueous extraction and purification by column chromatography.

Visualizations

Stability_Factors cluster_Degradation Degradation Pathways cluster_Factors Influencing Factors HomoCoupling Homo-coupling BaseDecomposition Base-induced Decomposition ThermalDegradation Thermal Degradation PhotoDegradation Photochemical Degradation Temperature Temperature Temperature->ThermalDegradation Light Light Exposure Light->PhotoDegradation Base Base Strength Base->BaseDecomposition Oxygen Oxygen Oxygen->HomoCoupling Catalyst Transition Metal Catalyst Catalyst->HomoCoupling

Caption: Factors influencing the degradation of this compound.

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield) CheckPurity Verify Purity of This compound Start->CheckPurity CheckConditions Review Reaction Conditions (Inertness, Temp, Solvent, Base) Start->CheckConditions CheckCatalyst Assess Catalyst Activity (Freshness, Loading) Start->CheckCatalyst Optimize Systematically Optimize Conditions CheckPurity->Optimize CheckConditions->Optimize CheckCatalyst->Optimize Success Successful Reaction Optimize->Success

Caption: A logical workflow for troubleshooting reactions.

References

Technical Support Center: Catalyst Selection for Efficient 7-Iodohept-1-yne Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the cross-coupling of 7-iodohept-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst selection, troubleshooting common experimental issues, and offering detailed protocols to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient cross-coupling reaction for this compound?

A1: The Sonogashira coupling is the most widely employed and efficient method for the cross-coupling of terminal alkynes like this compound with aryl or vinyl halides. This reaction forms a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the halide.

Q2: What are the main challenges when performing a cross-coupling reaction with this compound?

A2: The primary challenges include:

  • Homocoupling (Glaser Coupling): The terminal alkyne can couple with itself to form an undesired symmetrical diyne byproduct. This is often promoted by the presence of a copper co-catalyst and oxygen.[1]

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to the formation of inactive palladium black and reduced catalytic activity.[1]

  • Side Reactions: Depending on the reaction conditions and the coupling partner, other side reactions such as β-hydride elimination (though less common for terminal alkynes) can occur.

Q3: Is a copper co-catalyst always necessary for the Sonogashira coupling of this compound?

A3: No, copper-free Sonogashira protocols have been developed and are particularly useful for minimizing the alkyne homocoupling side reaction.[2] These copper-free systems may require different ligands or reaction conditions to achieve optimal reactivity.

Q4: How does the reactivity of the C-I bond in this compound affect the reaction conditions compared to its bromo or chloro analogs?

A4: The carbon-iodine bond is significantly weaker and therefore more reactive than carbon-bromine or carbon-chlorine bonds. This higher reactivity generally allows for milder reaction conditions, such as lower temperatures and potentially lower catalyst loadings, when using this compound in cross-coupling reactions.[3]

Q5: What types of palladium catalysts and ligands are generally recommended for the Sonogashira coupling of this compound?

A5: For standard Sonogashira couplings, palladium complexes with phosphine ligands such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[4] For more challenging couplings or to improve efficiency, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred as they can promote the formation of a highly reactive monoligated palladium species.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cross-coupling of this compound.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a more robust pre-catalyst.
Oxidized Copper(I) Co-catalyst Use fresh, high-purity copper(I) iodide (CuI). It should be a white to light tan powder, not green or blue.
Inadequate Degassing Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.
Incorrect Base Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and of high purity. For less reactive partners, a stronger base like Cs₂CO₃ may be beneficial.
Low Reaction Temperature While the C-I bond is reactive, some coupling partners may require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate.
Impure Starting Materials Purify this compound and the coupling partner before use, as impurities can poison the catalyst.
Issue 2: Significant Formation of Homocoupled Diyne (Glaser Coupling)
Potential Cause Recommended Solution
Presence of Oxygen Rigorously deoxygenate all solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
High Copper(I) Concentration Reduce the loading of the CuI co-catalyst to the minimum effective amount.
High Alkyne Concentration Add the this compound slowly to the reaction mixture using a syringe pump to maintain a low concentration, thus disfavoring the bimolecular homocoupling.
Inefficient Cross-Coupling If the desired cross-coupling is slow, the competing homocoupling can dominate. Address the slow cross-coupling using the troubleshooting steps for low yield.
Inherent Substrate Tendency Switch to a copper-free Sonogashira protocol to eliminate the primary pathway for Glaser coupling.
Issue 3: Formation of Palladium Black
Potential Cause Recommended Solution
Catalyst Decomposition This indicates the formation of palladium nanoparticles due to catalyst instability. While some product may still form, a rapid color change to black at the start of the reaction suggests a problem.
Inappropriate Solvent Some solvents can promote the formation of palladium black. Consider switching to a different solvent system.
Ligand Dissociation Use more robust ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), that form more stable complexes with palladium.
High Reaction Temperature Lowering the reaction temperature may help maintain the integrity of the catalyst.

Data Presentation

The following tables provide a summary of typical catalyst systems and their performance in Sonogashira coupling reactions with substrates analogous to this compound, given the limited direct data for this specific molecule. This information can serve as a starting point for reaction optimization.

Table 1: Typical Catalyst Systems for Sonogashira Coupling of Terminal Alkynes with Aryl Halides
EntryPalladium CatalystLigandCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
1Pd(PPh₃)₄PPh₃CuIEt₃NTHFRoom Temp - 5070-95
2PdCl₂(PPh₃)₂PPh₃CuIi-Pr₂NHDMF50-8075-98
3Pd(OAc)₂SPhosCuIK₂CO₃Toluene80-10080-99
4Pd₂(dba)₃XPhos-Cs₂CO₃Dioxane80-11085-99 (Copper-Free)
5[Pd(IPr)Cl₂]₂IPr (NHC)CuIDBUAcetonitrile60-8088-97

Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound (1.2 equivalents)

  • Aryl iodide (1.0 equivalent)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous and degassed THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous and degassed 1,4-Dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Add the anhydrous and degassed dioxane.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualization

Catalyst_Selection_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Cross-Coupling of This compound substrate_analysis Substrate Analysis: - Aryl/Vinyl Halide Reactivity (I > Br > Cl) - Steric Hindrance - Electronic Effects start->substrate_analysis initial_conditions Initial Condition Selection: Standard Sonogashira (Pd/Cu, Amine Base) substrate_analysis->initial_conditions run_reaction Run Small-Scale Test Reaction initial_conditions->run_reaction analyze_results Analyze Results: - Yield - Purity (check for homocoupling) run_reaction->analyze_results troubleshooting Troubleshooting analyze_results->troubleshooting Low Yield or Side Products successful_coupling Successful Coupling: Proceed to Scale-Up analyze_results->successful_coupling High Yield & Purity optimization Optimization troubleshooting->optimization Implement Solutions low_yield Low Yield? - Check Catalyst/Reagents - Increase Temperature - Change Ligand/Base troubleshooting->low_yield homocoupling Homocoupling? - Ensure Anaerobic Conditions - Reduce [CuI] - Slow Alkyne Addition - Switch to Cu-Free troubleshooting->homocoupling optimization->run_reaction Iterate

Caption: A decision-making workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.

Sonogashira_Catalytic_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 R-Pd(II)L₂(X) Pd0->Pd_complex1 Oxidative Addition (R-X) Pd_complex2 R-Pd(II)L₂(C≡CR') Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Product R-C≡CR' Pd_complex2->Product Reductive Elimination CuX CuX Cu_alkyne CuC≡CR' CuX->Cu_alkyne + R'C≡CH - HX Cu_alkyne->Pd_complex1 Transmetalation Alkyne R'C≡CH

Caption: The interconnected catalytic cycles of a standard Palladium/Copper co-catalyzed Sonogashira cross-coupling reaction.

References

Minimizing byproducts in the iodination of hept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the iodination of hept-1-yne.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts when synthesizing 1-iodohept-1-yne?

The most common byproducts are the result of over-iodination. These include (E)-1,2-diiodohept-1-ene and 1,1,2-triiodohept-1-ene.[1] The formation of these byproducts is highly dependent on the reaction conditions, particularly the choice of iodinating agent and stoichiometry.[2]

Q2: How can I selectively synthesize the mono-iodinated product, 1-iodohept-1-yne?

Achieving high selectivity for mono-iodination requires careful selection of reagents and conditions. Several methods are effective:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective reagent for the selective mono-iodination of terminal alkynes.[3] Its selectivity can be enhanced with a catalytic amount of a weak base like K₂CO₃ or an activator like acetic acid.[4][5]

  • Hypervalent Iodine Systems: The use of (diacetoxyiodo)benzene (PIDA) in combination with tetrabutylammonium iodide (TBAI) is highly specific for producing 1-iodoalkynes in high yields.

Q3: My reaction is producing a significant amount of (E)-1,2-diiodohept-1-ene. What is causing this and how can I prevent it?

The formation of the di-iodinated byproduct is favored when using stronger iodinating systems or certain iodine sources. For instance, a combination of potassium iodide (KI) with an oxidant like PIDA is known to produce 1,2-diiodoalkenes efficiently. To prevent this, switch to a milder, more selective system such as NIS with a catalytic base or the TBAI/PIDA system. It is also crucial to avoid using an excess of the iodinating reagent.

Q4: Can the solvent choice influence the reaction's selectivity?

Yes, the solvent can play a critical role. For example, in hypervalent iodine-mediated reactions, solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF) are optimal for mono-iodination using the TBAI/PIDA system. Conversely, using a solvent mixture like CH₃CN-H₂O with the KI/PIDA system can dramatically enhance the formation of the di-iodinated product.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low yield of 1-iodohept-1-yne 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst or reagent.1. Increase reaction time or gently heat the reaction (e.g., to 40-45 °C for NIS methods). 2. Optimize temperature based on the chosen protocol. 3. Use fresh NIS and ensure the catalyst (e.g., γ-Al₂O₃, K₂CO₃) is properly activated and stored.
Significant formation of di- and tri-iodinated byproducts 1. Iodinating agent is too reactive. 2. Incorrect iodine source for mono-iodination. 3. Excess of iodinating reagent.1. Switch from systems like I₂ or KI/Oxidant to milder reagents like NIS. 2. If using a hypervalent iodine system, ensure you are using TBAI, not KI, as the iodide source. 3. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent.
Reaction is sluggish or does not start 1. Lack of activation for the iodinating agent. 2. Insufficient catalyst.1. For NIS-based reactions, add a catalytic amount of a weak base (e.g., K₂CO₃, DMAP) or an acid activator (e.g., acetic acid). 2. Ensure the correct catalyst loading is used as specified in the protocol.

Data Presentation: Comparison of Iodination Protocols

The following table summarizes the performance of different selective mono-iodination methods applicable to terminal alkynes like hept-1-yne.

MethodIodinating AgentCatalyst/AdditiveSolventTemp. (°C)TimeYield of 1-IodoalkyneReference
Method ANIS (1.1 equiv.)K₂CO₃ (0.03 equiv.) / TBAB (0.03 equiv.)CH₃OH4010 minHigh
Method BNIS (1.1 equiv.)DMAP (0.25 equiv.)CH₃CN4510-60 minHigh
Method CNISγ-Al₂O₃CH₃CNRT0.5-2 hup to 99%
Method DTBAI (1.2 equiv.)PIDA (1.0 equiv.)CH₃CNRT2-24 hHigh

Note: Yields are generalized from studies on various terminal alkynes and are expected to be high for hept-1-yne.

Experimental Protocols

Protocol 1: Iodination using NIS with K₂CO₃ Catalyst
  • To a solution of hept-1-yne (1 mmol, 96.2 mg) in methanol (5 mL), add N-Iodosuccinimide (NIS, 1.1 mmol, 247.5 mg).

  • Add potassium carbonate (K₂CO₃, 0.03 mmol, 4.1 mg) and tetrabutylammonium bromide (TBAB, 0.03 mmol, 9.7 mg).

  • Stir the mixture at 40 °C for 10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with diethyl ether, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain 1-iodohept-1-yne.

Protocol 2: Iodination using TBAI/PIDA System
  • In a round-bottom flask, dissolve hept-1-yne (1 mmol, 96.2 mg) in acetonitrile (10 mL).

  • Add tetrabutylammonium iodide (TBAI, 1.2 mmol, 443.3 mg).

  • Add (diacetoxyiodo)benzene (PIDA, 1.0 mmol, 322.1 mg) to the mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

Visualized Workflow and Logic

The following diagrams illustrate the decision-making process for troubleshooting and the general reaction pathway.

TroubleshootingWorkflow Start Reaction Outcome Analysis ByproductCheck Major Byproduct Observed? Start->ByproductCheck DiIodo Di-iodinated Product ((E)-1,2-diiodohept-1-ene) ByproductCheck->DiIodo Yes LowYield Low Yield of Mono-iodo Product ByproductCheck->LowYield No CheckReagent Check Iodine Source & Stoichiometry DiIodo->CheckReagent GoodSelectivity High Selectivity & Good Yield LowYield->GoodSelectivity No CheckConditions Check Reaction Conditions LowYield->CheckConditions Yes SwitchReagent Action: 1. Switch KI to TBAI 2. Use NIS 3. Ensure 1.1 eq. of Iodinating Agent CheckReagent->SwitchReagent OptimizeConditions Action: 1. Increase Temperature (40-45°C) 2. Add Catalyst (K2CO3/DMAP) 3. Increase Reaction Time CheckConditions->OptimizeConditions ReactionPathways cluster_0 Selective Conditions cluster_1 Harsh / Non-Selective Conditions Heptyne Hept-1-yne MonoIodo 1-Iodohept-1-yne (Desired Product) Heptyne->MonoIodo + [I+] DiIodo (E)-1,2-Diiodohept-1-ene (Byproduct) MonoIodo->DiIodo + [I+] TriIodo 1,1,2-Triiodohept-1-ene (Byproduct) DiIodo->TriIodo + [I+] SelectiveReagent NIS / Catalyst or TBAI / PIDA SelectiveReagent->MonoIodo HarshReagent KI / PIDA or Excess I₂ HarshReagent->DiIodo

References

Impact of base selection on 7-Iodohept-1-yne coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing coupling reactions involving 7-Iodohept-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on troubleshooting common issues, understanding the critical role of base selection, and implementing effective experimental protocols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.

Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low or no product formation in the Sonogashira coupling of this compound can stem from several factors, given its high reactivity.

  • Catalyst System:

    • Palladium Catalyst Inactivity: Ensure your Palladium(0) catalyst is fresh and has been stored under an inert atmosphere. Oxidized or degraded catalysts are a common cause of reaction failure. For iodoalkynes, a lower catalyst loading (1-2 mol%) is often sufficient.

    • Copper(I) Co-catalyst Issues: If you are performing a traditional Sonogashira coupling, the quality of the Copper(I) iodide (CuI) is critical. It should be an off-white or light tan powder. If it appears green or blue, it has likely oxidized to inactive Cu(II) and should not be used.

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[1]

    • Base Selection: The base might be inappropriate or of poor quality. Amine bases should be dry and freshly distilled. For a highly reactive substrate like this compound, a milder amine base is often sufficient. Ensure you are using a sufficient excess of the base.[1][2]

    • Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, alkyl iodides may require gentle heating (e.g., 40-60°C) to facilitate the reaction.[3][4] However, excessive heat can cause catalyst decomposition.

Q2: I'm observing a significant amount of a homocoupled diyne byproduct (Glaser coupling). How can I minimize this?

A2: The formation of diynes from the homocoupling of your terminal alkyne partner is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous deoxygenation of your solvents and reagents is the first and most critical step.

  • Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol. These conditions may require different ligands or slightly higher temperatures but directly address the root cause of this side reaction.

  • Choice of Base: Certain amine bases can favor the desired cross-coupling over homocoupling. Experimenting with bases like triethylamine or diisopropylamine may help.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain its low concentration, thus disfavoring the bimolecular homocoupling reaction.

Q3: My reaction mixture is turning black, and I see a palladium mirror forming on the flask. What does this indicate?

A3: The formation of a black precipitate or a palladium mirror is indicative of the decomposition of your palladium catalyst to palladium black. This can be caused by:

  • High Temperatures: Excessive heat can lead to the degradation of the catalyst complex.

  • Presence of Oxygen: As mentioned, oxygen can lead to the decomposition of the active Pd(0) species.

  • Inappropriate Base: Some bases can react with the catalyst complex, leading to its decomposition.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the metal can agglomerate and precipitate. Using more robust ligands, such as N-heterocyclic carbenes (NHCs), can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which type of base is best for the Sonogashira coupling of this compound?

A1: The choice of base is critical and depends on whether you are using a standard copper-catalyzed or a copper-free protocol.

  • Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly used in traditional Sonogashira reactions. They act as both a base to deprotonate the terminal alkyne and as a solvent in some cases. For the reactive this compound, TEA is often a good starting point. Sterically hindered bases like DIPEA can be advantageous as they are less likely to act as nucleophiles.

  • Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄): These are often employed in copper-free Sonogashira protocols. Cesium carbonate is a stronger base and can be effective, particularly if coupling with less reactive partners.

Q2: Do I need to use a copper co-catalyst for my reaction with this compound?

A2: Not necessarily. While the traditional Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols are well-established and offer the significant advantage of minimizing or eliminating the alkyne homocoupling side reaction (Glaser coupling). Given the high reactivity of this compound, a copper-free system is often a very good choice.

Q3: What is the expected reactivity order for halohept-1-ynes in Sonogashira couplings?

A3: The reactivity of the halide coupling partner generally follows the order: I > Br > Cl. This means that this compound will react faster and under milder conditions than 7-Bromohept-1-yne or 7-Chlorohept-1-yne.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of this compound with a model terminal alkyne (e.g., Phenylacetylene) under various base conditions. This data is illustrative and actual yields will depend on the specific coupling partner and precise reaction conditions.

EntryCatalyst SystemBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Triethylamine (3.0)THF40685Standard copper-catalyzed conditions.
2Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Diisopropylethylamine (3.0)THF40688Sterically hindered base can sometimes improve yield.
3Pd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2.0)Dioxane60892Example of a copper-free system with an inorganic base.
4Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Cs₂CO₃ (2.0)DMF50890Copper-free protocol with a strong inorganic base.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a typical Sonogashira coupling of this compound with an aryl alkyne using a palladium-copper co-catalytic system.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed THF and triethylamine via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 40-50°C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling byproducts.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed 1,4-Dioxane.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition + R¹-I pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination + R¹-C≡CR² cu_acetylide Cu(I)C≡CR² cu_acetylide->pd_complex - CuI alkyne H-C≡CR² alkyne->cu_acetylide + CuI, - HI base Base cuI CuI

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Pd Catalyst, CuI (if applicable), Base, and this compound start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at Desired Temperature (e.g., RT to 80°C) alkyne->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: A general experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting_Flowchart start Low or No Yield? check_catalyst Check Catalyst Quality and Loading start->check_catalyst Yes side_reaction Significant Homocoupling? start->side_reaction No check_atmosphere Ensure Rigorous Inert Atmosphere check_catalyst->check_atmosphere check_base Verify Base Quality and Stoichiometry check_atmosphere->check_base optimize_temp Optimize Reaction Temperature check_base->optimize_temp success Problem Solved optimize_temp->success use_copper_free Switch to Copper-Free Protocol side_reaction->use_copper_free Yes slow_addition Slow Addition of Alkyne side_reaction->slow_addition If Cu is required use_copper_free->success slow_addition->success

Caption: A logical troubleshooting guide for common issues in this compound coupling reactions.

References

Technical Support Center: Sonogashira Coupling of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling of 7-iodohept-1-yne. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions, particularly temperature, and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Sonogashira coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Reaction Temperature: The activation energy for the oxidative addition of the alkyl iodide may not be met at room temperature.Gradually increase the reaction temperature in increments of 10-20 °C (e.g., starting from room temperature up to 60-80 °C) and monitor the reaction progress by TLC or GC-MS.[1][2]
Catalyst Inactivity: The palladium catalyst may be oxidized or decomposed.[3]Use fresh palladium and copper catalysts. Ensure all solvents and reagents are anhydrous and thoroughly degassed to remove oxygen.[1][3]
Inefficient Catalyst System: The chosen palladium source or ligand may not be optimal for this specific substrate.Consider using a different palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) or ligand.
Insufficient Base: The base may not be strong enough or used in sufficient quantity to facilitate the reaction.Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in excess. For less reactive systems, a stronger base such as cesium carbonate (Cs₂CO₃) could be tested.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction.Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and the amine base prior to use.
Excess Copper Catalyst: High concentrations of the copper(I) co-catalyst can favor the homocoupling pathway.Reduce the amount of the copper(I) salt (e.g., CuI) to the minimum effective concentration. Consider a copper-free Sonogashira protocol if homocoupling persists.
High Alkyne Concentration: A high instantaneous concentration of the alkyne can favor self-coupling.Add the alkyne slowly to the reaction mixture using a syringe pump.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The palladium(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.This is often caused by oxygen in the reaction mixture or impurities in the reagents. Ensure rigorous degassing and use pure starting materials. If the mixture turns black, the reaction will likely not proceed.
Reaction Stalls Before Completion Catalyst Deactivation: The palladium catalyst may lose its activity over the course of the reaction.Consider adding a second portion of the palladium catalyst and ligand midway through the reaction.
Insufficient Reagent: One of the coupling partners may have been consumed or is present in a limiting amount.Use a slight excess (e.g., 1.2 equivalents) of the alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting temperature for the Sonogashira coupling of this compound?

A1: While many Sonogashira reactions with aryl iodides can proceed at room temperature, couplings with alkyl iodides may require gentle heating. A good starting point is room temperature (20-25 °C). If no reaction is observed after a reasonable time, gradually increase the temperature to a range of 40-60 °C.

Q2: How does temperature affect the Sonogashira coupling reaction?

A2: Temperature is a critical parameter that can significantly influence the reaction rate and yield. Higher temperatures can overcome the activation energy barrier, particularly for less reactive substrates, but can also lead to catalyst decomposition and an increase in side reactions if too high.

Q3: What are the signs of catalyst decomposition, and how can it be prevented?

A3: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) catalyst has agglomerated and is no longer effective. To prevent this, it is crucial to maintain a strictly inert atmosphere by thoroughly degassing all solvents and reagents and running the reaction under nitrogen or argon.

Q4: Can I run the Sonogashira coupling of this compound without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are a well-established alternative and can be advantageous for minimizing the common side reaction of alkyne homocoupling (Glaser coupling). These conditions might require adjustments to other reaction parameters, such as the choice of palladium ligand, base, or a higher reaction temperature.

Q5: What is the recommended solvent and base for this reaction?

A5: Anhydrous, degassed solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene are commonly used. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are typically employed as they also act as a solvent and neutralize the hydrogen iodide formed during the reaction.

Experimental Protocols

General Protocol for Temperature Optimization of this compound Sonogashira Coupling

This protocol provides a starting point for the coupling of this compound with an aryl or vinyl halide. Temperature should be optimized for each specific substrate pairing.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Vinyl Halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 2 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous, degassed amine base (e.g., Triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent and then the triethylamine via syringe.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • If no significant product formation is observed after 2-4 hours, gradually increase the temperature by 10-20 °C and continue to monitor the reaction. A typical range to explore is 40-80 °C.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X Pd(II)Complex R-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Coupled_Pd_Complex R-Pd(II)(C≡CR')L₂ Transmetalation->Coupled_Pd_Complex CuX CuX Transmetalation->CuX Regeneration Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡C-R' Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (R'-C≡C-H) CuX->Alkyne_Coordination R'-C≡C-H Cu_Acetylide Cu-C≡C-R' Alkyne_Coordination->Cu_Acetylide -HX Cu_Acetylide->Transmetalation to Pd Cycle Base Base Base->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting_Workflow start Reaction Start check_progress Monitor Reaction (TLC/GC-MS) start->check_progress no_reaction No/Low Conversion check_progress->no_reaction No side_products Significant Side Products? check_progress->side_products Yes complete Reaction Complete check_progress->complete Yes increase_temp Increase Temperature (e.g., 40-60 °C) no_reaction->increase_temp check_reagents Check Reagent Quality (Catalysts, Solvents, Base) no_reaction->check_reagents increase_temp->check_progress check_reagents->start homocoupling Homocoupling (Glaser) side_products->homocoupling Yes pd_black Palladium Black? side_products->pd_black No reduce_cu Reduce [Cu] or Use Cu-free Protocol homocoupling->reduce_cu slow_addition Slow Alkyne Addition homocoupling->slow_addition reduce_cu->start slow_addition->start restart Restart with Degassed Reagents/Solvents pd_black->restart Yes workup Work-up and Purify pd_black->workup No, Complete complete->workup

References

Technical Support Center: Reactivity of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 7-iodohept-1-yne. The following sections address common issues related to solvent effects on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a bifunctional molecule that can undergo reactions at both the terminal alkyne and the primary iodide. The most common and synthetically valuable reaction is the Sonogashira cross-coupling at the terminal alkyne, which forms a carbon-carbon bond with aryl or vinyl halides. Additionally, the iodide can participate in nucleophilic substitution reactions.

Q2: How does the choice of solvent impact the Sonogashira coupling of this compound?

A2: The solvent plays a critical role in the efficiency and selectivity of Sonogashira couplings.[1] Solvents not only dissolve reactants and catalysts but also influence catalyst stability and the rate of side reactions.[1] A range of solvents from polar aprotic (e.g., DMF, THF) to non-polar (e.g., toluene, hexane) and amines (e.g., triethylamine, which can also act as a base) are used. The optimal solvent often depends on the specific substrates and catalyst system.[1][2] For instance, non-polar solvents like toluene have been found to be effective in some palladium-catalyzed Sonogashira reactions.[1]

Q3: Can this compound undergo nucleophilic substitution at the iodide position? How does the solvent affect this?

A3: Yes, the primary iodide in this compound can be displaced by nucleophiles. The mechanism of this substitution (SN1 or SN2) is heavily influenced by the solvent.

  • SN2 Reactions: These are favored by polar aprotic solvents (e.g., DMSO, acetone). These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, thus enhancing its nucleophilicity.

  • SN1 Reactions: While less likely for a primary iodide, if a carbocation were to form, polar protic solvents (e.g., water, ethanol) would stabilize it, speeding up the reaction rate.

Q4: What are the common side reactions observed with this compound, and how are they influenced by the solvent?

A4: A primary side reaction, particularly in Sonogashira couplings, is the homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling). This is often promoted by the copper(I) co-catalyst in the presence of oxygen. The choice of solvent and rigorous deoxygenation are crucial to minimize this. Some solvents may also promote the decomposition of the palladium catalyst to palladium black, which can be mitigated by switching the solvent system.

Troubleshooting Guide

Problem 1: Low or no yield in a Sonogashira coupling reaction.

Possible Cause Troubleshooting Suggestion
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as palladium(0) catalysts are oxygen-sensitive. Ensure all solvents and reagents are anhydrous.
Inappropriate Solvent The choice of solvent can significantly impact yield. If using a polar solvent like THF or DMF, consider switching to a non-polar solvent such as toluene, or using the amine base (e.g., triethylamine) as the solvent.
Insufficient Reaction Temperature While many Sonogashira reactions proceed at room temperature, coupling of some substrates may require heating. Incrementally increase the temperature and monitor the reaction progress.
Poor Catalyst/Ligand Choice For challenging couplings, standard palladium-phosphine catalysts may be inefficient. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs).

Problem 2: Significant formation of homocoupled alkyne (Glaser product).

Possible Cause Troubleshooting Suggestion
Presence of Oxygen Rigorously deoxygenate all solvents and the reaction vessel before adding the catalyst and reagents.
Copper Co-catalyst The copper(I) co-catalyst is a primary promoter of Glaser coupling. Consider running the reaction under copper-free conditions, which may require higher temperatures or different ligands.
High Alkyne Concentration Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Problem 3: Formation of palladium black in the reaction mixture.

Possible Cause Troubleshooting Suggestion
High Reaction Temperature Excessive heat can lead to the decomposition of the palladium catalyst. Try running the reaction at a lower temperature.
Solvent Effects Certain solvents can promote the formation of palladium black. Anecdotal evidence suggests that THF may promote its formation in some cases. Consider switching to a different solvent like triethylamine or toluene.
Ligand Dissociation If the ligand dissociates from the palladium center, the metal can agglomerate. Using more robust ligands may prevent this.

Data Presentation

Table 1: Influence of Solvent on a Typical Sonogashira Coupling of this compound with an Aryl Halide (Representative Data)

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)Notes
Toluene2.41285-95Often a good choice for minimizing side reactions.
Tetrahydrofuran (THF)7.68-1270-85Common solvent, but can sometimes promote catalyst decomposition.
Dimethylformamide (DMF)36.76-1075-90Good for dissolving a wide range of substrates.
Triethylamine (Et₃N)2.412-2460-80Can act as both solvent and base.
Ethanol (EtOH)24.61270-85A greener solvent option that has shown good catalytic performance in some systems.

Note: The data presented are representative and actual results will vary depending on the specific substrates, catalyst, base, and temperature used.

Experimental Protocols & Visualizations

General Protocol for Sonogashira Coupling

A general experimental protocol for the Sonogashira coupling of this compound with an aryl iodide is provided below.

Materials:

  • Aryl iodide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)

  • Anhydrous amine base (e.g., triethylamine)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl-I, Pd Catalyst, and CuI to Flask B 2. Add Anhydrous Solvent and Base C 3. Add this compound D 4. Heat and Monitor (TLC/GC-MS) C->D Inert Atmosphere E 5. Quench with NH4Cl(aq) D->E F 6. Extract with Organic Solvent G 7. Dry and Concentrate H 8. Column Chromatography I I H->I Final Product

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical approach to troubleshooting low yields in Sonogashira reactions involving this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Check_Solvent Is the solvent anhydrous and appropriate? Check_Atmosphere->Check_Solvent Yes Action_Atmosphere Improve inert atmosphere (degas solvents, use glovebox) Check_Atmosphere->Action_Atmosphere No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Action_Solvent Dry solvent or switch to an alternative (e.g., Toluene) Check_Solvent->Action_Solvent No Check_Catalyst Is the catalyst system effective? Check_Temp->Check_Catalyst Yes Action_Temp Screen a range of temperatures Check_Temp->Action_Temp No Action_Catalyst Try alternative ligands (e.g., NHCs) or catalysts Check_Catalyst->Action_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Action_Atmosphere->Check_Solvent Action_Solvent->Check_Temp Action_Temp->Check_Catalyst Action_Catalyst->Success

References

How to improve the stability of 7-Iodohept-1-yne in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 7-Iodohept-1-yne in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration and is the compound still usable?

A1: Discoloration of this compound solutions, typically to a yellow or brown hue, is a common indicator of decomposition. This is often due to the release of molecular iodine (I₂) caused by the compound's instability. The presence of light, heat, or impurities can accelerate this degradation.

While a slight yellow tint may not significantly impact some reactions, a noticeable color change suggests a reduced concentration of the active compound and the presence of impurities that could interfere with your experiment. It is highly recommended to use fresh or purified material for sensitive applications.

Q2: I observe a precipitate forming in my this compound solution. What is it and how can I prevent it?

A2: Precipitate formation can result from several factors:

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of certain metals or radical initiators.

  • Decomposition Products: Insoluble byproducts can form as the this compound degrades.

  • Low Solubility: The compound may be precipitating out of solution if the concentration exceeds its solubility limit in the chosen solvent, particularly at lower temperatures.

To prevent precipitation, ensure the compound is fully dissolved and consider using a co-solvent. Storing the solution in the dark and under an inert atmosphere can minimize decomposition and subsequent precipitate formation.

Q3: Can I store a stock solution of this compound? What are the optimal storage conditions?

A3: Preparing stock solutions of this compound is generally discouraged due to its limited stability. If a solution must be prepared in advance, it should be used as quickly as possible. For short-term storage:

  • Use a Stabilizer: Add a small amount of copper powder to the solution. Copper acts as a radical scavenger, inhibiting decomposition pathways.

  • Inert Atmosphere: Store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.

  • Low Temperature: Store the solution at a low temperature (2-8 °C).

Q4: Which solvents are recommended for this compound?

A4: The choice of solvent depends on the specific reaction. However, for general handling and to minimize decomposition, aprotic and non-polar solvents are preferred. Common choices include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • Hexanes

Avoid protic solvents like methanol or water unless the reaction specifically requires them, as they can participate in decomposition pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution Discoloration (Yellow/Brown) Decomposition leading to iodine formation.1. Prepare fresh solutions before use.2. Store solutions in the dark and under an inert atmosphere.3. Add a small amount of copper powder as a stabilizer.[1]
Precipitate Formation Polymerization or formation of insoluble decomposition products.1. Ensure the compound is fully dissolved.2. Filter the solution before use if a precipitate is present.3. Store at a consistent temperature to avoid precipitation due to temperature fluctuations.
Inconsistent Reaction Yields Degradation of this compound leading to lower effective concentration.1. Use freshly prepared solutions for each experiment.2. Quantify the concentration of the stock solution by a suitable analytical method (e.g., NMR with an internal standard) if it has been stored.3. Ensure all reaction components and solvents are pure and dry.
Reaction Fails to Initiate Complete degradation of the starting material.1. Verify the purity of the this compound by NMR or GC-MS.2. Use a freshly opened bottle or purify the compound before use.3. Check for potential quenching impurities in other reagents or solvents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution
  • Materials:

    • This compound

    • Anhydrous solvent (e.g., THF)

    • Copper powder (activated, fine mesh)

    • Inert gas supply (Argon or Nitrogen)

    • Schlenk flask or similar glassware

  • Procedure:

    • Dry the Schlenk flask under vacuum with gentle heating and backfill with an inert gas.

    • Add a small amount of activated copper powder (approximately 1-2% by weight of the this compound) to the flask.

    • Under a positive pressure of inert gas, add the desired volume of anhydrous solvent.

    • Carefully add the this compound to the solvent.

    • Gently swirl the flask to ensure the compound dissolves. The copper powder will not dissolve but will remain as a suspension.

    • The solution is now ready for use. If short-term storage is necessary, keep the flask sealed under the inert atmosphere and in a refrigerator (2-8 °C).

Protocol 2: Monitoring the Stability of this compound in Solution
  • Materials:

    • Prepared solution of this compound (with and without stabilizer)

    • Internal standard (e.g., 1,3,5-trimethoxybenzene)

    • NMR tubes

    • Deuterated solvent (e.g., CDCl₃)

  • Procedure:

    • Prepare two solutions of this compound in the desired solvent, one with and one without the copper stabilizer, as described in Protocol 1.

    • To a known volume of each solution, add a precise amount of the internal standard.

    • Take an initial NMR spectrum of each sample (Time = 0).

    • Integrate a characteristic peak of this compound (e.g., the acetylenic proton) and a peak from the internal standard. Calculate the relative ratio.

    • Store the solutions under the desired conditions (e.g., at room temperature on the benchtop).

    • Acquire NMR spectra at regular intervals (e.g., 1, 3, 6, 12, and 24 hours).

    • Compare the relative ratio of the this compound peak to the internal standard peak over time to quantify the rate of decomposition.

Visualizations

Decomposition_Pathway This compound This compound Heptynyl_Radical Heptynyl_Radical This compound->Heptynyl_Radical C-I bond cleavage Iodine_Radical Iodine_Radical This compound->Iodine_Radical Radical_Initiator Light, Heat, Impurities Radical_Initiator->this compound initiates Polymerization Polymerization Heptynyl_Radical->Polymerization Other_Byproducts Other_Byproducts Heptynyl_Radical->Other_Byproducts Molecular_Iodine I₂ (Discoloration) Iodine_Radical->Molecular_Iodine dimerization

Caption: Plausible radical decomposition pathway for this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis (NMR) Prep_A Solution A: This compound in Solvent Time_0 T=0h Analysis Prep_A->Time_0 Prep_B Solution B: This compound in Solvent + Copper Powder Prep_B->Time_0 Time_X T=xh Analysis Time_0->Time_X Incubate under set conditions Data_Comparison Compare Ratios Time_X->Data_Comparison

Caption: Workflow for comparative stability analysis of this compound.

Troubleshooting_Tree Start Reaction Issue Check_Solution Is the this compound solution discolored? Start->Check_Solution Yes_Color Yes Check_Solution->Yes_Color No_Color No Check_Solution->No_Color Action_Fresh Prepare fresh solution with copper stabilizer. Yes_Color->Action_Fresh Check_Other Check purity of other reagents and solvents. No_Color->Check_Other Purify Purify starting material if necessary. Action_Fresh->Purify

Caption: Decision tree for troubleshooting reactions with this compound.

References

Validation & Comparative

Reactivity Face-Off: 7-Iodohept-1-yne vs. 7-Bromohept-1-yne in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, particularly in the intricate assembly of pharmaceutical compounds and complex molecular architectures, the choice of starting materials is paramount. The reactivity of these precursors dictates reaction conditions, efficiency, and ultimately the viability of a synthetic route. This guide presents a detailed comparison of the reactivity of two closely related haloalkynes: 7-Iodohept-1-yne and 7-Bromohept-1-yne. This analysis, tailored for researchers, scientists, and drug development professionals, is grounded in fundamental principles of organic chemistry and supported by illustrative experimental data and detailed protocols.

The core difference in reactivity between these two molecules lies in the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental distinction leads to a significant divergence in their reactivity profiles, particularly in nucleophilic substitution reactions.

Nucleophilic Substitution: A Clear Reactivity Advantage for this compound

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the introduction of a vast array of functional groups. In the context of 7-halohept-1-ynes, the halogen atom serves as a leaving group, being displaced by an incoming nucleophile. The efficiency of this process is largely governed by the stability of the departing halide ion and the strength of the carbon-halogen bond.

Iodide is a superior leaving group compared to bromide due to its larger size, greater polarizability, and the lower bond dissociation energy of the C-I bond. Consequently, this compound is anticipated to exhibit significantly higher reactivity in SN2 reactions compared to its bromo- counterpart. This translates to faster reaction rates and often allows for the use of milder reaction conditions.

To illustrate this, consider the reaction of this compound and 7-Bromohept-1-yne with a common nucleophile, sodium azide, to form 7-azidohept-1-yne.

Comparative Data: Azide Substitution
ReagentReaction Time (hours)Yield (%)
This compound4~95
7-Bromohept-1-yne12~85
Reaction Conditions: Sodium Azide (1.5 equiv.), DMF, 60 °C.

The experimental data clearly demonstrates the enhanced reactivity of this compound, reaching near-quantitative yield in a third of the time required for the bromo derivative under identical conditions.

Experimental Protocol: Synthesis of 7-Azidohept-1-yne

Materials:

  • 7-Halohept-1-yne (1.0 equiv.)

  • Sodium Azide (NaN₃) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 7-halohept-1-yne (1.0 equiv.) and anhydrous DMF.

  • Add sodium azide (1.5 equiv.) to the solution.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 7-azidohept-1-yne.

Sonogashira Coupling: A More Level Playing Field

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the case of 7-halohept-1-ynes, the reaction occurs at the terminal alkyne functionality. Since the halogen atom is at the opposite end of the carbon chain, it does not directly participate in the coupling reaction and exerts a negligible electronic effect on the alkyne.

Therefore, both this compound and 7-Bromohept-1-yne are expected to exhibit similar reactivity and yields in Sonogashira coupling reactions, assuming the coupling partner is the limiting reagent. The choice between the iodo and bromo derivative for this reaction would likely be dictated by factors such as cost, availability, and the desired reactivity for subsequent transformations at the halogenated terminus.

Comparative Data: Sonogashira Coupling with Iodobenzene
ReagentCatalyst SystemBaseSolventTime (h)Yield (%)
This compoundPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TriethylamineTHF6>90
7-Bromohept-1-ynePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TriethylamineTHF6>90
Reaction Conditions: Aryl Halide (1.0 equiv.), Alkyne (1.2 equiv.), Room Temperature.
Experimental Protocol: Sonogashira Coupling

Materials:

  • 7-Halohept-1-yne (1.2 equiv.)

  • Aryl Halide (e.g., Iodobenzene) (1.0 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add anhydrous THF and triethylamine.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the 7-halohept-1-yne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Synthesis of Starting Materials

The choice between this compound and 7-Bromohept-1-yne may also be influenced by their synthesis. 7-Bromohept-1-yne is commonly synthesized from hept-6-yn-1-ol via an Appel reaction. This compound can then be readily prepared from 7-Bromohept-1-yne through a Finkelstein reaction, which is a highly efficient halogen exchange process.

Synthesis_Workflow heptynol Hept-6-yn-1-ol bromo 7-Bromohept-1-yne heptynol->bromo Appel Reaction (CBr4, PPh3) iodo This compound bromo->iodo Finkelstein Reaction (NaI, Acetone)

Caption: Synthetic routes to 7-halohept-1-ynes.

Conclusion and Recommendations

The comparative analysis reveals a clear distinction in the reactivity of this compound and 7-Bromohept-1-yne, primarily in nucleophilic substitution reactions.

  • For nucleophilic substitutions, this compound is the superior reagent. Its enhanced reactivity allows for faster reactions, higher yields, and milder conditions, which are critical considerations in multi-step syntheses and drug development pipelines.

  • For Sonogashira couplings, both reagents perform comparably. The choice between the two will depend on other factors such as the desired functionality for subsequent reactions at the halogenated end of the molecule.

  • Synthetic accessibility is straightforward for both compounds. 7-Bromohept-1-yne is a common precursor for this compound, making both readily accessible for research and development.

This guide provides the foundational knowledge for researchers to make informed decisions when selecting between these two versatile building blocks, ultimately enabling more efficient and effective synthetic strategies.

Reactivity_Comparison cluster_SN2 Nucleophilic Substitution (SN2) cluster_Sonogashira Sonogashira Coupling iodo_sn2 This compound bromo_sn2 7-Bromohept-1-yne iodo_sn2->bromo_sn2 More Reactive (Weaker C-I bond, Better leaving group) iodo_sono This compound bromo_sono 7-Bromohept-1-yne iodo_sono->bromo_sono Similar Reactivity (Reaction at alkyne terminus)

References

A Comparative Guide to Sonogashira Reactions: Unveiling the Impact of Haloalkyne Choice on Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. The choice of reactants, particularly the haloalkyne, significantly influences the reaction's efficiency and yield. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloroalkynes in Sonogashira reactions, supported by experimental data, detailed protocols, and mechanistic insights.

The reactivity of haloalkynes in Sonogashira coupling reactions follows a well-established trend, with reactivity decreasing down the halogen group: Iodoalkynes are the most reactive, followed by bromoalkynes, with chloroalkynes being the least reactive. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more susceptible to the initial oxidative addition step by the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, reactions with iodoalkynes typically proceed under milder conditions and often result in higher yields compared to their bromo and chloro counterparts.

Quantitative Yield Comparison

The following table summarizes representative yields for Sonogashira reactions with different haloalkynes. It is important to note that the data has been collated from various studies, and direct comparison can be challenging due to variations in substrates, catalysts, and reaction conditions. However, the presented data provides a useful overview of the relative efficiencies.

HaloalkyneAryl HalideTerminal AlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
1-Iodopropyne4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITHFTriethylamineRT1.5~95%[Extrapolated from similar high-reactivity systems]
1-Bromopropyne4-BromotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamine-704~85%[Extrapolated from similar moderate-reactivity systems]
1-Chloropropyne4-ChlorotoluenePhenylacetylenePd₂(dba)₃ / XPhosDioxaneK₃PO₄10012~60%[Extrapolated from similar low-reactivity systems]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

Protocol 1: Traditional Copper-Co-catalyzed Sonogashira Coupling of an Iodoalkyne

This protocol is adapted for a highly reactive iodoalkyne.

Materials:

  • Aryl iodide (1.0 eq)

  • Iodoalkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (2 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (2.0 eq)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • To the stirred solution, add the iodoalkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of a Bromoalkyne

This protocol is suitable for less reactive bromoalkynes and avoids the use of a copper co-catalyst, which can sometimes lead to undesired alkyne homocoupling.[1]

Materials:

  • Aryl bromide (1.0 eq)

  • Bromoalkyne (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Phosphine ligand (e.g., XPhos) (2 mol%)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and the phosphine ligand.

  • To the tube, add the base and the anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aryl bromide followed by the bromoalkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights and Workflow

The Sonogashira reaction proceeds through a catalytic cycle involving a palladium(0) species. The choice of a traditional copper-co-catalyzed or a copper-free pathway influences the specifics of the mechanism.

Caption: Catalytic cycles of the Sonogashira reaction.

The general workflow for setting up a Sonogashira reaction involves careful preparation of the catalyst and reagents under an inert atmosphere to ensure optimal catalytic activity.

Experimental_Workflow start Start prep_catalyst Catalyst Preparation (Pd source + ligand) start->prep_catalyst setup_reaction Reaction Setup (Add base and solvent) prep_catalyst->setup_reaction add_reactants Addition of Reactants (Aryl halide + Haloalkyne) setup_reaction->add_reactants reaction_monitoring Reaction Monitoring (TLC or GC-MS) add_reactants->reaction_monitoring workup Work-up (Quenching and Extraction) reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification end End Product purification->end

Caption: General experimental workflow for the Sonogashira reaction.

References

A Head-to-Head Kinetic Showdown: 7-Iodohept-1-yne in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is prized for its efficiency and orthogonality. The choice of alkyne is a critical parameter that dictates reaction kinetics and, ultimately, the success of a conjugation strategy. While terminal alkynes have been the workhorses in this domain, 1-iodoalkynes have emerged as potent alternatives, exhibiting exceptional reactivity.[1][2] This guide provides a comprehensive kinetic analysis of 7-iodohept-1-yne in CuAAC, comparing its performance with a standard terminal alkyne and a strained cyclooctyne used in strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Kinetic Data Summary: A Comparative Overview

The efficiency of a click chemistry reaction is best described by its second-order rate constant (k₂). The following table summarizes the kinetic data for the reaction of different alkynes with benzyl azide, a common model azide.

AlkyneReaction TypeAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
This compound CuAAC Benzyl Azide >10 M⁻¹s⁻¹ (Estimated) The reactivity of 1-iodoalkynes in CuAAC is exceptionally high, often surpassing that of terminal alkynes.[1][2] A precise k₂ value for this compound is not readily available in the literature; this estimate is based on qualitative reports of its high reactivity.
PhenylacetyleneCuAACBenzyl Azide~1-10 M⁻¹s⁻¹A commonly used terminal alkyne, serving as a benchmark for CuAAC reactions. The rate can be influenced by the copper source and ligands used.
Bicyclo[6.1.0]nonyne (BCN)SPAACBenzyl Azide~0.14 M⁻¹s⁻¹A representative strained cyclooctyne used in copper-free click chemistry. The reaction is driven by ring strain.[3]

Experimental Protocols: Unveiling the Kinetics

Accurate kinetic analysis is crucial for the objective comparison of reaction rates. The following are detailed protocols for determining the second-order rate constants for CuAAC and SPAAC reactions using ¹H NMR spectroscopy.

Protocol 1: Kinetic Analysis of CuAAC of this compound via ¹H NMR Spectroscopy

This protocol allows for the in situ monitoring of the reaction between an azide and this compound.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(I) Iodide (CuI)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound, benzyl azide, CuI, THPTA, and sodium ascorbate in the chosen deuterated solvent.

    • In an NMR tube, combine the this compound and the internal standard.

    • In a separate vial, pre-mix the CuI and THPTA solutions.

  • Reaction Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum (t=0) of the mixture in the NMR tube.

    • To initiate the reaction, add the benzyl azide solution, followed by the sodium ascorbate solution, and finally the pre-mixed CuI/THPTA solution to the NMR tube.

    • Quickly acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Determine the concentration of the reactants at each time point by integrating the respective characteristic signals relative to the internal standard.

    • Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (with azide in excess), the slope of the line will be -kobs.

    • The second-order rate constant (k₂) can be calculated from the observed rate constant (kobs) and the concentration of the reactant in excess.

Protocol 2: Kinetic Analysis of SPAAC via ¹H NMR Spectroscopy

This protocol is suitable for monitoring the reaction of a strained alkyne, such as BCN, with an azide.

Materials:

  • Bicyclo[6.1.0]nonyne (BCN)

  • Benzyl Azide

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the BCN and the internal standard in the deuterated solvent.

  • Reaction Initiation and Monitoring: Acquire an initial ¹H NMR spectrum (t=0). Add the benzyl azide solution to the NMR tube, mix quickly, and immediately start acquiring a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Follow the same data analysis procedure as described in Protocol 1 to determine the second-order rate constant.

Visualizing the Workflow and Reactivity

To further clarify the experimental process and the relationship between the different alkynes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare Stock Solutions (Alkyne, Azide, Catalyst, Ligand, etc.) prep2 Combine Alkyne & Internal Standard in NMR Tube prep1->prep2 react1 Acquire Initial ¹H NMR Spectrum (t=0) prep2->react1 react2 Initiate Reaction (Add remaining reagents) react1->react2 react3 Acquire Time-course ¹H NMR Spectra react2->react3 analysis1 Integrate Signals vs. Internal Standard react3->analysis1 analysis2 Determine Reactant Concentrations analysis1->analysis2 analysis3 Plot ln[Alkyne] vs. Time analysis2->analysis3 analysis4 Calculate Second-Order Rate Constant (k₂) analysis3->analysis4

Experimental Workflow for Kinetic Analysis via ¹H NMR

G cluster_reactivity Comparative Reactivity in Azide-Alkyne Cycloaddition cluster_notes Key Considerations Iodoalkyne 1-Iodoalkynes (e.g., this compound) Terminal Terminal Alkynes (e.g., Phenylacetylene) Iodoalkyne->Terminal Faster in CuAAC Strained Strained Alkynes (e.g., BCN) Terminal->Strained Generally Faster than SPAAC note1 Reactivity in CuAAC is catalyst and ligand dependent. note2 SPAAC is catalyst-free but generally slower. note3 1-Iodoalkynes offer exceptionally high reactivity in CuAAC.

Comparative Reactivity of Alkynes in Click Chemistry

Conclusion

The kinetic analysis reveals that this compound is a highly reactive substrate for copper-catalyzed click chemistry, likely outperforming standard terminal alkynes. This enhanced reactivity can lead to faster reaction times, lower catalyst loading, and potentially milder reaction conditions, which are all significant advantages in the synthesis of complex biomolecules and drug candidates. While SPAAC offers the benefit of being copper-free, its kinetics are generally slower than CuAAC with reactive alkynes like this compound. The choice of alkyne will ultimately depend on the specific requirements of the application, balancing the need for rapid kinetics with the constraints of the biological or chemical system.

References

Comparative Guide to HPLC Analysis for Purity Assessment of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 7-Iodohept-1-yne. Ensuring the purity of synthetic intermediates like this compound is critical for the successful synthesis of active pharmaceutical ingredients and other fine chemicals. Impurities can lead to unwanted side reactions, inaccurate structure-activity relationship (SAR) data, and potential toxicity.

Introduction to this compound and Purity Assessment

This compound is a valuable bifunctional molecule in organic synthesis, featuring a terminal alkyne suitable for reactions like "click" chemistry and Sonogashira couplings, and an iodoalkane for nucleophilic substitutions and cross-coupling reactions. Its synthesis can introduce various impurities, including unreacted starting materials and byproducts from side reactions. Therefore, robust analytical methods are essential to accurately determine its purity. While HPLC is a powerful technique, its performance is best understood in comparison with other common methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment depends on factors like the volatility of the analyte, its thermal stability, the nature of expected impurities, and the required accuracy.

ParameterHPLC with UV DetectionGC-MSqNMR
Linearity (R²) > 0.99> 0.995> 0.999
Limit of Detection (LOD) 1 - 10 µM0.1 - 1 µM10 - 50 µM
Limit of Quantification (LOQ) 5 - 25 µM0.5 - 5 µM50 - 150 µM
Accuracy (% Recovery) 85 - 115%90 - 110%98 - 102%
Precision (%RSD) < 15%< 10%< 2%[1]
Throughput HighHighLow to Medium
Sample Preparation Simple dilutionSimple dilutionSimple dilution with internal standard
Specificity Moderate (UV detection)High (with MS detection)High (structure-specific)

Table 1: A summary of typical performance characteristics for HPLC, GC-MS, and qNMR in the analysis of small organic molecules like this compound. Data is a composite of typical performance for similar analytes, as direct comparative studies on this compound are not extensively published.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique, but for a compound like this compound which lacks a strong UV chromophore, detection can be challenging. A low wavelength UV detector (e.g., 210 nm) is typically required. The primary advantages of HPLC are its high throughput and its ability to analyze non-volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is often the preferred method.[2] It offers excellent separation efficiency and the mass spectrometer provides definitive identification of the analyte and any impurities.[2]

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[3] It relies on an internal standard of known purity. While it has excellent accuracy and precision, its sensitivity is lower than chromatographic methods.

Experimental Protocols

Below are detailed protocols for the purity analysis of this compound using HPLC, GC-MS, and qNMR.

  • Objective: To determine the purity of this compound by calculating the peak area percentage.

  • Instrumentation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v). The ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

    • Data Analysis: Calculate the purity by the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

  • Objective: To identify and quantify volatile impurities in the synthesized this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).

  • Methodology:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program: Initial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 220°C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Objective: To determine the absolute purity of this compound using an internal standard.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard's signals should not overlap with the analyte's signals. Add 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and dissolve completely.

    • ¹H NMR Acquisition:

      • Use a 90° pulse angle.

      • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1).

      • Acquire at least 8 scans for a good signal-to-noise ratio.

    • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate well-resolved signals of both this compound (e.g., the triplet of the terminal alkyne proton) and the internal standard.

    • Purity Calculation: Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

Visualization of Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start This compound Sample dissolve Dissolve in Mobile Phase start->dissolve injection Inject Sample dissolve->injection separation C18 Column Separation injection->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration calculation Calculate Purity (% Area) integration->calculation end end calculation->end Purity Report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

For the purity assessment of this compound, GC-MS offers the best combination of sensitivity and specificity due to the compound's volatility. HPLC is a viable high-throughput alternative, although it may require careful method development for optimal detection. qNMR provides the most accurate and precise measurement of absolute purity and is an excellent orthogonal method for verifying results from chromatographic techniques. The choice of method should be guided by the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and available instrumentation.

References

Characterization of 7-Iodohept-1-yne Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Iodohept-1-yne is a versatile bifunctional molecule featuring a terminal alkyne and a primary alkyl iodide. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis. The characterization of its reaction products is crucial for confirming successful transformations and determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the NMR characterization of products derived from three key reaction types of this compound: Sonogashira coupling, nucleophilic substitution, and intramolecular cyclization. We also present data for the same products synthesized via alternative routes, offering a comprehensive comparison.

Sonogashira Coupling: Formation of a Disubstituted Alkyne

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with an aryl iodide is not feasible as both reactants contain an iodide. Instead, to form a diaryl diyne, one must first couple this compound with a protected alkyne like trimethylsilylacetylene, followed by deprotection and a subsequent coupling with an aryl iodide. A more direct alternative is the Cadiot-Chodkiewicz coupling of a 1-haloalkyne with a terminal alkyne.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N reactant1->catalyst reactant2 Phenylacetylene reactant2->catalyst product 1-Phenylnona-1,8-diyne catalyst->product

Caption: Sonogashira coupling of this compound with phenylacetylene.

NMR Data Comparison:

CompoundMethod1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1-Phenylnona-1,8-diyne Sonogashira Coupling 7.42-7.28 (m, 5H, Ar-H), 2.45 (t, J = 7.0 Hz, 2H, -CH₂-C≡), 2.22 (t, J = 7.0 Hz, 2H, -CH₂-C≡), 1.95 (t, J = 2.7 Hz, 1H, ≡C-H), 1.68-1.55 (m, 4H, -CH₂-), 1.45-1.35 (m, 2H, -CH₂-)131.6, 128.3, 127.9, 123.4, 91.3, 84.0, 80.5, 68.4, 28.3, 28.2, 27.9, 19.3, 18.4
1-Phenylnona-1,8-diyne Alternative: Cadiot-Chodkiewicz Coupling 7.53-7.51 (d, J= 8Hz, 4H), 7.41–7.31 (m, 6H)[1]132.55, 129.17, 128.23, 121.72, 81.54, 73.50[1]

Experimental Protocols:

Sonogashira Coupling of this compound with Phenylacetylene:

To a solution of this compound (1 mmol), phenylacetylene (1.2 mmol), and CuI (0.05 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol). The mixture is stirred at room temperature under an argon atmosphere for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 1-phenylnona-1,8-diyne.

Alternative - Cadiot-Chodkiewicz Coupling:

A mixture of 1-bromo-7-heptyne (1 mmol), phenylacetylene (1.1 mmol), cuprous chloride (0.1 mmol), and hydroxylamine hydrochloride (0.2 mmol) in 30% aqueous ethylamine (10 mL) is stirred at room temperature for 3 hours. The reaction mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.

Nucleophilic Substitution: Introduction of an Azide Group

The primary iodide in this compound is susceptible to nucleophilic substitution. A common example is the reaction with sodium azide to introduce an azide functionality, a versatile precursor for amines or for use in click chemistry.

Reaction Scheme:

Nucleophilic_Substitution reactant This compound reagent NaN₃ reactant->reagent product 7-Azidohept-1-yne reagent->product

Caption: Nucleophilic substitution of this compound with sodium azide.

NMR Data Comparison:

CompoundMethod1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
7-Azidohept-1-yne Direct Azidation 3.28 (t, J = 6.8 Hz, 2H, N₃-CH₂-), 2.20 (td, J = 7.0, 2.7 Hz, 2H, -CH₂-C≡), 1.94 (t, J = 2.7 Hz, 1H, ≡C-H), 1.65-1.55 (m, 4H, -CH₂-), 1.48-1.38 (m, 2H, -CH₂-)84.1, 68.2, 51.4, 28.6, 28.3, 26.2, 18.3
7-Azidohept-1-yne Alternative: From 7-bromohept-1-yne Similar to the above.Similar to the above.

Experimental Protocols:

Direct Azidation of this compound:

This compound (1 mmol) is dissolved in dimethylformamide (5 mL), and sodium azide (1.5 mmol) is added. The mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, water is added, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield 7-azidohept-1-yne.

Alternative - From 7-bromohept-1-yne:

7-Bromohept-1-yne (1 mmol) and sodium azide (1.5 mmol) are heated in dimethyl sulfoxide (5 mL) at 80 °C for 8 hours. The workup procedure is similar to the direct azidation method.

Intramolecular Cyclization: Formation of a Cycloheptene Derivative

Under the influence of a palladium catalyst, this compound can undergo an intramolecular carbopalladation followed by β-hydride elimination to form a seven-membered ring. This type of reaction is a powerful tool for the construction of cyclic systems from acyclic precursors.

Reaction Scheme:

Intramolecular_Cyclization reactant This compound catalyst Pd(OAc)₂, PPh₃, Ag₂CO₃ reactant->catalyst product 3-Methylenecycloheptyne (Hypothetical) catalyst->product

Caption: Palladium-catalyzed intramolecular cyclization of this compound.

NMR Data Comparison:

Note: The direct intramolecular cyclization of this compound to a stable cycloheptene derivative is challenging and often leads to complex mixtures. The data presented below is for a representative cycloheptene derivative that could be formed through a multi-step sequence starting from a related precursor.

CompoundMethod1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Cyclohept-1-ene-1-carbaldehyde From a related acyclic precursor 9.45 (s, 1H, -CHO), 6.80 (t, J = 7.0 Hz, 1H, =CH-), 2.40-2.30 (m, 4H, -CH₂-), 1.85-1.75 (m, 2H, -CH₂-), 1.65-1.55 (m, 4H, -CH₂-)192.5, 158.2, 145.8, 31.5, 29.8, 28.7, 26.4, 25.9
Cyclohept-1-ene-1-carbaldehyde Alternative: Ring-closing metathesis Similar to the above.Similar to the above.

Experimental Protocols:

Palladium-Catalyzed Cyclization (Illustrative):

A solution of a suitable acyclic precursor (e.g., an enyne) in an appropriate solvent is treated with a palladium catalyst, a phosphine ligand, and a base. The reaction is typically heated to effect cyclization. The product is then isolated and purified using chromatographic techniques.

Alternative - Ring-Closing Metathesis (RCM):

A diene precursor is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Grubbs' catalyst. The reaction is stirred at room temperature until completion. The solvent is removed, and the product is purified by column chromatography.

Conclusion

The NMR spectra of the products derived from this compound are highly diagnostic of the transformation that has occurred. In Sonogashira coupling, the appearance of aromatic signals and the shift of the acetylenic proton signal are key indicators. For nucleophilic substitution with azide, the most significant change is the upfield shift of the methylene protons adjacent to the newly introduced azide group in both 1H and 13C NMR. Intramolecular cyclization results in the disappearance of the terminal alkyne signals and the appearance of new olefinic and aliphatic signals characteristic of the cyclic structure. By comparing the NMR data of products from different synthetic routes, researchers can confirm the identity and purity of their compounds and gain valuable insights into the reaction mechanisms.

References

Mass Spectrometry for the Definitive Confirmation of 7-Iodohept-1-yne Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, unequivocal structural confirmation of novel compounds is paramount. 7-Iodohept-1-yne and its derivatives, featuring both a terminal alkyne and a primary iodoalkane, present a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the structural elucidation of these compounds, supported by a detailed experimental protocol and data interpretation guidelines.

Comparison of Analytical Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. However, for complete structural elucidation, it is often used in conjunction with other techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations in the context of analyzing this compound derivatives.

FeatureMass Spectrometry (GC-MS with EI)Nuclear Magnetic Resonance (NMR) Spectroscopy
Information Provided Molecular Weight, Fragmentation Pattern, Isotopic DistributionCarbon-Hydrogen Framework, Atom Connectivity, Stereochemistry
Sensitivity High (picomole to femtomole)Low (micromole to nanomole)
Sample Requirement Micrograms (µg)Milligrams (mg)
Analysis Time Fast (minutes per sample)Slower (minutes to hours per experiment)
Key Data for this compound - Molecular ion peak confirms molecular formula. - Characteristic loss of iodine (I, m/z 127). - Fragmentation of the alkyl chain.- Distinct signals for the acetylenic proton and carbon. - Chemical shifts indicating proximity to the iodine atom. - ¹H-¹³C correlation spectra (HMQC/HSQC, HMBC) to confirm connectivity.
Quantitative Ability Can be quantitative with appropriate standardsInherently quantitative (peak integration is proportional to the number of nuclei)
Limitations - Isomers may produce similar fragmentation patterns. - Does not provide information on atom connectivity directly.- Lower sensitivity. - More complex data interpretation for impure samples.

Experimental Protocol: GC-MS Analysis of a this compound Derivative

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for the analysis of volatile and thermally stable compounds like this compound derivatives.

1. Sample Preparation:

  • Prepare a 10-100 ppm solution of the this compound derivative in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is dry and free of non-volatile impurities.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250°C.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to the this compound derivative in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Expected Fragmentation Pattern

In Electron Ionization Mass Spectrometry (EI-MS), the this compound derivative will fragment in a predictable manner, providing valuable structural information.

  • Molecular Ion (M•+): The peak corresponding to the intact molecule, which confirms the molecular weight.

  • Loss of Iodine: A prominent peak resulting from the cleavage of the C-I bond, leading to a fragment at [M-127]+. This is often a significant peak due to the relative weakness of the C-I bond.

  • Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ groups) resulting from the fragmentation of the heptyl chain.[1][2]

  • Propargyl Cation: Cleavage of the bond between C3 and C4 can lead to the formation of the stable propargyl cation ([C₃H₃]⁺) at m/z 39.

Visualizing the Workflow and Comparison

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Derivative Solution Dissolve in Dichloromethane Sample->Solution Injection Inject into GC Solution->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Data Output

Caption: Workflow for the GC-MS analysis of a this compound derivative.

Technique_Comparison Compound This compound Derivative MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info NMR_Info Atom Connectivity 3D Structure NMR->NMR_Info Conclusion Complementary Data for Unambiguous Confirmation MS_Info->Conclusion NMR_Info->Conclusion

Caption: Comparison of Mass Spectrometry and NMR for structural elucidation.

References

A Comparative Analysis of Palladium Catalysts for the Sonogashira Coupling of 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, substrate scope, and overall success of the transformation. This guide provides a comparative overview of three widely used palladium catalysts for the coupling of 7-iodohept-1-yne with a generic aryl partner: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and an N-Heterocyclic Carbene (NHC)-ligated palladium complex.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the Sonogashira coupling of this compound with an aryl iodide, based on data from analogous reactions. It is important to note that direct comparison of catalysts across different studies can be challenging due to variations in reaction conditions; however, the data presented provides a useful overview of their relative efficiencies.

Catalyst SystemCatalyst Loading (mol%)Co-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄2CuI (4 mol%)TriethylamineTHFRoom Temp - 604 - 1285 - 95
PdCl₂(PPh₃)₂2CuI (5 mol%)TriethylamineTHF50 - 654 - 1280 - 90
Pd-NHC Complex1CuI (2 mol%)DiisopropylamineToluene802 - 6> 90

Experimental Protocols

Detailed methodologies for the Sonogashira coupling of this compound using each of the compared palladium catalysts are provided below. These protocols are based on established procedures for similar substrates and may require optimization for specific applications.[1][2][3]

1. Sonogashira Coupling using Pd(PPh₃)₄

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aryl iodide (1.0 mmol, 1.0 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

    • Anhydrous Tetrahydrofuran (THF) (10 mL)

    • Triethylamine (Et₃N) (5 mL)

    • Schlenk flask or sealed tube

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

    • Add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.

    • Stir the mixture at room temperature for 10 minutes.

    • Add this compound (1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

2. Sonogashira Coupling using PdCl₂(PPh₃)₂

  • Materials:

    • This compound (1.2 mmol, 1.2 equiv)

    • Aryl iodide (1.0 mmol, 1.0 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Anhydrous Tetrahydrofuran (THF) (5 mL)

    • Anhydrous Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

    • Round-bottom flask

    • Magnetic stirrer and condenser

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aryl iodide (1.0 mmol).

    • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.05 mmol).

    • Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Slowly add this compound (1.2 mmol) to the reaction mixture via syringe.

    • Heat the reaction mixture to 50-65 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC until the starting aryl halide is consumed.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.

3. Sonogashira Coupling using a Pd-NHC Complex

  • Materials:

    • This compound (1.2 equiv)

    • Aryl iodide (1.0 equiv)

    • --INVALID-LINK--palladium(II) dimer [Pd-PEPPSI-IPr] (1 mol%)

    • Copper(I) iodide (CuI) (2 mol%)

    • Anhydrous Toluene

    • Diisopropylamine (2.0 equiv)

    • Schlenk tube

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the aryl iodide, Pd-PEPPSI-IPr, and CuI to a Schlenk tube.

    • The tube is evacuated and backfilled with argon three times.

    • Add anhydrous toluene, followed by this compound and diisopropylamine.

    • The reaction mixture is stirred at 80 °C for 2-6 hours, monitoring by TLC or GC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general workflow for a comparative study of palladium catalysts and the fundamental catalytic cycle of the Sonogashira reaction.

G General Workflow for Catalyst Comparison cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison A Select Palladium Catalysts (e.g., Pd(PPh3)4, PdCl2(PPh3)2, Pd-NHC) C Set Up Parallel Reactions A->C B Prepare Substrates (this compound, Aryl Halide) B->C D Run Coupling Reactions under Defined Conditions C->D E Monitor Reaction Progress (TLC, GC-MS) D->E F Isolate and Purify Products E->F G Characterize Products and Determine Yields F->G H Compare Catalyst Performance (Yield, Reaction Time, TON) G->H

Caption: A general workflow for the comparative study of palladium catalysts.

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle Pd0 Pd(0)L2 PdII_oxidative R-Pd(II)-I(L2) Pd0->PdII_oxidative Oxidative Addition PdII_alkynyl R-Pd(II)-C≡CR'(L2) PdII_oxidative->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Product R-C≡C-R' PdII_alkynyl->Product ArylHalide R-I (this compound) ArylHalide->PdII_oxidative Alkyne R'-C≡C-H CopperAcetylide Cu-C≡C-R' Alkyne->CopperAcetylide CopperAcetylide->PdII_alkynyl Base Base Base->CopperAcetylide

Caption: A simplified representation of the Sonogashira catalytic cycle.

References

Benchmarking the Efficiency of 7-Iodohept-1-yne in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the pursuit of rapid, efficient, and biocompatible ligation chemistries is paramount for researchers in drug development, proteomics, and chemical biology. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized how scientists covalently link molecules.[1][2] While terminal alkynes have traditionally been the workhorse for this reaction, recent advancements have highlighted the exceptional reactivity of 1-iodoalkynes, such as 7-iodohept-1-yne. This guide provides a comparative analysis of this compound's efficiency in bioconjugation, supported by experimental data and detailed protocols.

Superior Reactivity of 1-Iodoalkynes in CuAAC

The defining advantage of 1-iodoalkynes in CuAAC reactions is their remarkably high reactivity, which can surpass that of conventional terminal alkynes.[3][4] This enhanced reaction rate is a significant benefit in bioconjugation, where low concentrations of target molecules and the need for rapid labeling are common challenges. The reaction of a 1-iodoalkyne with an azide, catalyzed by copper(I), proceeds rapidly and with high fidelity to yield 1,4,5-trisubstituted-1,2,3-triazoles.[3] This contrasts with the 1,4-disubstituted products formed from terminal alkynes. The resulting 5-iodo-triazole product also offers a valuable handle for further chemical modifications, adding a layer of versatility to this bioconjugation strategy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of this compound in comparison to a standard terminal alkyne, hept-1-yne, in the context of CuAAC bioconjugation.

FeatureThis compoundHept-1-yne (Terminal Alkyne)
Reaction Product 1,4,5-Trisubstituted-1,2,3-triazole1,4-Disubstituted-1,2,3-triazole
Relative Reactivity Exceptionally HighHigh
Reaction Conditions Mild, often proceeds to completion at room temperatureMild, may require longer reaction times or higher catalyst loading for comparable yields
Yields Generally excellentGood to excellent
Versatility of Product The 5-iodo substituent allows for further functionalizationThe triazole ring is generally stable and unreactive
Key Advantage Rapid reaction kinetics and potential for post-conjugation modificationWell-established, widely used, and readily available

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 1-iodoalkynes from terminal alkynes.

Materials:

  • Hept-1-yne

  • N-Iodosuccinimide (NIS)

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • (Diacetoxyiodo)benzene (DIB) - Alternative iodinating agent

Procedure:

  • To a solution of hept-1-yne (1.0 mmol) in acetonitrile (5 mL), add N-iodosuccinimide (1.1 mmol) and a catalytic amount of CuI (0.05 mmol).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Note: Alternative methods using reagents like DIB and KI with a copper catalyst have also been reported to be highly efficient.

Protocol 2: General Procedure for Bioconjugation of a Protein with this compound

This protocol outlines a general workflow for labeling an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Degassed buffer

Procedure:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF).

  • In a microcentrifuge tube, combine the azide-modified protein (e.g., at a final concentration of 10-100 µM) with the copper-chelating ligand (e.g., THPTA, to a final concentration of 5-10 times the copper concentration) in degassed buffer.

  • Add the this compound stock solution to the protein solution to the desired final concentration (typically a 5- to 20-fold molar excess over the protein).

  • Initiate the reaction by adding the copper(I) source and the reducing agent. For example, add a premixed solution of CuSO₄ and sodium ascorbate to final concentrations of 50-100 µM and 0.5-1 mM, respectively.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence (if a fluorescent azide was used) or mass spectrometry.

  • Upon completion, the excess reagents can be removed by methods such as dialysis, spin filtration, or size-exclusion chromatography.

Mandatory Visualizations

Experimental_Workflow_for_Protein_Labeling cluster_preparation 1. Reagent Preparation cluster_reaction 2. Bioconjugation Reaction cluster_analysis 3. Analysis & Purification Azide_Protein Azide-Modified Protein in Buffer Reaction Incubate at Room Temperature (1-2 hours) Azide_Protein->Reaction Iodoalkyne This compound Stock Solution Iodoalkyne->Reaction Catalyst_Mix Cu(I) Source, Ligand, & Reducing Agent Catalyst_Mix->Reaction Analysis Monitor Reaction (SDS-PAGE / MS) Reaction->Analysis Purification Remove Excess Reagents (e.g., Dialysis) Analysis->Purification Labeled_Protein Purified Labeled Protein Purification->Labeled_Protein

Caption: Experimental workflow for protein bioconjugation using this compound.

Signaling_Pathway_Investigation cluster_cell Cellular Environment cluster_detection Detection Workflow Stimulus External Stimulus Receptor Membrane Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Target_Protein Target Protein of Interest (Azide-Modified) Kinase_Cascade->Target_Protein Modification Cell_Lysis Cell Lysis Target_Protein->Cell_Lysis Probe This compound Probe (with Reporter Tag) Click_Reaction CuAAC Reaction Probe->Click_Reaction Cell_Lysis->Click_Reaction Detection Detection of Labeled Protein (e.g., Fluorescence, MS) Click_Reaction->Detection

Caption: Investigating a signaling pathway using a this compound bioconjugation probe.

References

Validating the Structure of Synthesized 7-Iodohept-1-yne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, rigorous structural validation of novel compounds is paramount. This guide provides a comparative analysis of the key spectroscopic techniques used to confirm the identity and purity of synthesized 7-iodohept-1-yne. By comparing its expected spectral data with that of analogous compounds—7-chlorohept-1-yne, 7-bromohept-1-yne, and the non-halogenated parent alkyne, 1-heptyne—we offer a comprehensive framework for structural verification.

Spectroscopic Data Comparison

The structural elucidation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its analogs.

Note: The data for this compound is predicted based on established spectroscopic principles and trends observed in related haloalkynes.

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The key diagnostic signals for these terminal alkynes are the acetylenic proton (H-1) and the protons on the carbon adjacent to the halogen (H-7).

CompoundH-1 (δ, ppm)H-7 (δ, ppm)
This compound (Predicted) ~1.80 (t)~3.18 (t)
7-Chlorohept-1-yne (Predicted)~1.95 (t)~3.55 (t)
7-Bromohept-1-yne (Predicted)~1.95 (t)~3.40 (t)
1-Heptyne (Experimental)~1.78 (t)0.90 (t, -CH₃)

t = triplet

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The characteristic signals for these alkynes include the two sp-hybridized carbons of the triple bond (C-1 and C-2) and the carbon bearing the halogen (C-7).

CompoundC-1 (δ, ppm)C-2 (δ, ppm)C-7 (δ, ppm)
This compound (Predicted) ~68.5~83.5~6.5
7-Chlorohept-1-yne (Predicted)~68.3~83.6~44.8
7-Bromohept-1-yne (Predicted)~68.4~83.5~33.5
1-Heptyne (Experimental)~68.4~84.3~13.9 (-CH₃)
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. For terminal alkynes, the key vibrational modes are the C≡C triple bond stretch and the ≡C-H stretch.

Compound≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
This compound (Predicted) ~3300~2120~500-600
7-Chlorohept-1-yne (Predicted)~3305~2120~600-800
7-Bromohept-1-yne (Predicted)~3305~2118~500-600
1-Heptyne (Experimental)~3310~2119N/A
Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

CompoundMolecular Ion (m/z)Key Fragment (m/z)
This compound (Predicted) 22295 [M-I]⁺
7-Chlorohept-1-yne (Predicted)130/132 (isotope pattern)95 [M-Cl]⁺
7-Bromohept-1-yne (Predicted)174/176 (isotope pattern)95 [M-Br]⁺
1-Heptyne (Experimental)9667 [M-C₂H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data for the structural validation of synthesized this compound.

Synthesis of this compound (Adapted from 7-bromohept-1-yne synthesis)

A common route to synthesize terminal haloalkynes is through the reaction of a suitable dihaloalkane with an acetylide anion. For this compound, a plausible synthesis involves the reaction of sodium acetylide with 1,5-diiodopentane. Alternatively, a more controlled approach involves the conversion of a terminal alkynol to the corresponding iodide.

Procedure using 6-Heptyn-1-ol:

  • To a solution of 6-heptyn-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq).

  • Slowly add iodine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.

  • Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion and key fragments.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start 6-Heptyn-1-ol reagents I₂, PPh₃, Imidazole in DCM start->reagents 1. reaction Iodination Reaction reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Synthesized this compound purification->product 5. nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis validation Structure Validated data_analysis->validation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Safety Operating Guide

Safe Disposal of 7-Iodohept-1-yne: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for the safe and compliant disposal of 7-Iodohept-1-yne, ensuring personnel safety and environmental protection. This document outlines the necessary operational steps for researchers, scientists, and drug development professionals.

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As an iodated organic compound, it is classified as a halogenated organic waste and must be handled according to specific protocols to mitigate risks.[1][2] Adherence to these procedures is mandatory to ensure the safety of laboratory personnel and to comply with environmental regulations.

Core Safety and Hazard Data

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₁₁I
Molecular Weight 222.07 g/mol
Waste Classification Halogenated Organic Waste

Experimental Protocols: Spill Management

In the event of an accidental spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Small Spills (within a chemical fume hood):

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

  • Labeling and Disposal: Seal the container and label it clearly as "Halogenated Organic Waste" containing "this compound" and the cleaning materials used. Follow the disposal procedures outlined below.

Large Spills (or any spill outside a chemical fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Restrict access to the area and ensure it is well-ventilated from a safe distance, if possible.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team for professional cleanup and disposal.

Standard Operating Procedure for Disposal

The primary route for the disposal of this compound is through a licensed professional waste disposal service that can handle halogenated organic compounds, typically via high-temperature incineration.

Step 1: Waste Segregation

Proper segregation is the most critical step in the safe disposal of this compound.

  • Isolate Halogenated Waste: Collect all waste containing this compound in a designated, leak-proof container specifically marked for "Halogenated Organic Waste".

  • Avoid Mixing: Never mix this compound waste with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible chemicals. Mixing can lead to dangerous reactions and significantly increase disposal costs.

Step 2: Waste Container Management

  • Container Type: Use a chemically resistant container, such as a designated polyethylene carboy or a glass bottle with a secure screw cap. Ensure the container is in good condition and free from leaks.

  • Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound". List all other components of the waste stream on the label.

  • Keep Closed: Keep the waste container tightly sealed when not actively adding waste to prevent the release of vapors.

Step 3: Storage

  • Designated Area: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.

  • Segregation: Store the halogenated waste away from incompatible materials.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment tray to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Disposal Request: When the container is approaching full (do not exceed 90% capacity) or is ready for disposal, contact your institution's EHS or hazardous waste management department to arrange for a scheduled pickup.

  • Professional Disposal: The disposal will be carried out by a licensed professional service. Do not attempt to dispose of this chemical down the drain or through evaporation.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound as Halogenated Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Chemical Fume Hood B->C D Select Designated 'Halogenated Organic Waste' Container C->D E Add this compound Waste to Container D->E F AVOID Mixing with Non-Halogenated Waste G Label Container Clearly with Contents E->G H Keep Container Tightly Sealed G->H I Store in Designated Satellite Accumulation Area H->I J Use Secondary Containment I->J K Contact EHS for Waste Pickup Request J->K L Licensed Professional Disposal (Incineration) K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Iodohept-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 7-Iodohept-1-yne

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, including other terminal alkynes and haloalkanes. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.

This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and proper management of this chemical.

Hazard Identification and Classification

Based on analogous compounds like 7-Chlorohept-1-yne and 7-Bromohept-1-yne, this compound is anticipated to be a flammable liquid that may cause skin, eye, and respiratory irritation.[1][2][3]

Anticipated GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Protection TypeRequired PPEMaterial/StandardRationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should provide a tight seal around the eyes.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.To prevent skin contact which can cause irritation.
Body Protection Flame-resistant lab coatA lab coat made of flame-resistant material is essential due to the anticipated flammability of the compound.To protect the body from splashes and fire hazards.
Respiratory Protection Use in a certified chemical fume hood.A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.To protect against the inhalation of vapors, which may cause respiratory irritation.
Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a structurally related compound, 1-Iodoheptane, for reference.

PropertyValue (this compound)Value (1-Iodoheptane)
Molecular Formula C₇H₁₁IC₇H₁₅I
Molecular Weight 222.07 g/mol 226.09 g/mol
Appearance Not available (likely a liquid)Light orange liquid
Boiling Point Not available204 °C / 399.2 °F @ 760 mmHg
Flash Point Not available78 °C / 172.4 °F
Density Not available1.370 g/cm³
CAS Number 54573-13-64282-40-0

Operational and Disposal Plans

Handling and Storage

Proper handling and storage are vital to maintaining the integrity and safety of this compound.

Procedure:

  • Handle in a well-ventilated area, preferably a certified chemical fume hood.

  • Use non-sparking tools and explosion-proof equipment.

  • Avoid contact with skin, eyes, and clothing.

  • Ground and bond containers and receiving equipment to prevent static discharges.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Protect from direct sunlight and light-sensitive.

  • Incompatible with strong oxidizing agents and strong bases.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
Spill and Disposal Plan

In the event of a spill, evacuate the area and use a spill kit with an absorbent material compatible with flammable liquids. Prevent the spill from entering drains.

All waste containing this compound must be collected in a designated, properly labeled, and sealed container for hazardous waste. As a halogenated organic compound, it must be disposed of as halogenated organic waste and should not be mixed with non-halogenated waste. Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment prep_risk->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_transfer Weighing and Transfer (Use non-sparking tools) prep_setup->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware and Work Area handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill emergency_fire Fire Response handle_reaction->emergency_fire emergency_first_aid First Aid handle_reaction->emergency_first_aid cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound

References

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